Diprionol acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H38O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[(2S,3S,7S)-3,7-dimethylpentadecan-2-yl] acetate |
InChI |
InChI=1S/C19H38O2/c1-6-7-8-9-10-11-13-16(2)14-12-15-17(3)18(4)21-19(5)20/h16-18H,6-15H2,1-5H3/t16-,17-,18-/m0/s1 |
InChI Key |
ZFWYAIZIMZGTBY-BZSNNMDCSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)CCC[C@H](C)[C@H](C)OC(=O)C |
Canonical SMILES |
CCCCCCCCC(C)CCCC(C)C(C)OC(=O)C |
Synonyms |
(2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate DMPD-A cpd |
Origin of Product |
United States |
Ii. Elucidation and Characterization of Diprionol Acetate and Its Stereoisomers
Stereochemistry and Isomeric Complexity of Diprionol Acetate (B1210297)
Diprionol acetate is the acetate ester of 3,7-dimethyl-2-pentadecanol, an alcohol commonly referred to as diprionol. diva-portal.orgnih.gov The structure of diprionol contains three chiral centers at carbons 2, 3, and 7, which gives rise to a total of eight possible stereoisomers (2^3 = 8). diva-portal.orgnih.gov This isomeric complexity is a critical aspect of its function as a pheromone, as different species, and even different geographic populations of the same species, may utilize distinct stereoisomers or specific ratios of isomers for mate recognition. The synthesis and gas chromatographic separation of all eight stereoisomers have been crucial for identifying the biologically active components. capes.gov.brmiun.se
The biological activity of this compound is highly dependent on its stereochemistry. Through field tests and electrophysiological studies, researchers have identified the specific stereoisomers that are active for various sawfly species.
For the European pine sawfly, Neodiprion sertifer, males are strongly attracted to (2S, 3S, 7S)-diprionyl acetate. researchgate.net This isomer is considered the primary sex pheromone component for this species. researchgate.net In contrast, for the introduced pine sawfly, Diprion similis, the major active stereoisomer is (2S, 3R, 7R)-diprionyl propionate (B1217596), with the acetate showing less activity. diva-portal.orgnih.gov Studies on Diprion pini have identified the acetate and propionate of (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol as the active pheromone components. capes.gov.br
The response to different stereoisomers can also exhibit geographic variation. For instance, while the (2S, 3S, 7S)-isomer is the primary attractant for N. sertifer in Europe, the addition of small amounts of the (2S, 3R, 7R)-isomer has been shown to have synergistic effects in North American and Japanese populations, but an inhibitory effect in European populations. researchgate.net
Table 1: Identified Active Stereoisomers of this compound and Related Compounds in Various Sawfly Species
| Species | Active Stereoisomer(s) | Notes |
|---|---|---|
| Neodiprion sertifer | (2S, 3S, 7S)-diprionyl acetate | Primary attractant in European populations. researchgate.net |
| Diprion similis | (2S, 3R, 7R)-diprionyl propionate | Acetate form is less active. diva-portal.orgnih.gov |
| Diprion pini | (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol acetate and propionate | The propionate is generally more active. capes.gov.br |
| Neodiprion pinetum | Requires a blend of (2S, 3S, 7S)- and (2S, 3R, 7R)- or (2S, 3R, 7S)-diprionyl acetate. | A two-component pheromone system. nih.gov |
| Neodiprion pratti banksianae | A combination of (2S, 3S, 7S)- and (2S, 3R, 7R)-diprionyl acetate. | Synergistic interaction between isomers. nih.gov |
| Diprion jingyuanensis | A blend of (2S, 3R, 7S)- and (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol propionate. | The (2S, 3R, 7S)-isomer is a strong attractant, while the (2S, 3R, 7R)-isomer is a weak synergist. mdpi.com |
Analysis of extracts from female sawflies has revealed the presence of specific stereoisomers of diprionol, the precursor to this compound. In Diprion similis females, extracts contained approximately 15 ng of the pheromone precursor per female, with the major stereoisomer identified as (2S, 3R, 7R)-3,7-dimethylpentadecan-2-ol. diva-portal.orgnih.gov Trace amounts of other stereoisomers, including (2R, 3S, 7S), (2R, 3R, 7R), and (2R, 3R, 7S), were also detected. diva-portal.org
For Neodiprion sertifer, whole-body extracts of females were found to contain between 5 and 13 ng of (2S, 3S, 7S)-3,7-dimethylpentadecan-2-ol per female. researchgate.net In the case of Diprion pini, female extracts contained about 8 ng of (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol per female. capes.gov.brresearchgate.net The pheromone precursors are stored in the female's body as these long-chain secondary alcohols and are esterified to acetates or propionates upon release. diva-portal.orgdiva-portal.org
Identification of Active Stereoisomers
Structure-Activity Relationships of this compound and its Analogs
The relationship between the chemical structure of this compound and its biological activity is highly specific. Modifications to the functional group or the carbon skeleton can have significant effects on its efficacy as a pheromone.
The ester functional group is critical for the biological activity of diprionol-based pheromones. Both acetate and propionate esters have been shown to be active, with the relative activity varying among species. For Neodiprion sertifer, both the acetate and propionate of (2S, 3S, 7S)-diprionol are behaviorally active. researchgate.net In contrast, for Diprion similis, the propionate ester is significantly more active than the acetate. diva-portal.orgnih.gov For Diprion pini, while both esters are active, the propionate was found to be more attractive than the acetate in field tests. capes.gov.br Other esters, such as the butyrate (B1204436) and iso-butyrate of diprionol, were found to be unattractive to N. sertifer in Sweden. researchgate.net
The methyl groups at positions 3 and 7 of the diprionol backbone are also crucial for its biological activity. Studies on analogs of this compound where one of the methyl groups was absent demonstrated a significant loss of attractiveness. researchgate.net For instance, the acetates of (2S, 7S)-7-methyl-2-pentadecanol, (2S, 6S)-2,6-dimethyl-1-tetradecanol, and (2S, 3S)-3-methyl-2-pentadecanol were tested on N. sertifer in Sweden and were found to be unattractive, both alone and in combination with this compound. researchgate.netresearchgate.net
However, some geographic variation in response to these analogs has been observed. In Japan, the acetate of (2S, 3S)-3-methyl-2-pentadecanol did attract male N. sertifer when tested at significantly higher amounts than the natural pheromone. researchgate.netanu.edu.au
Investigation of Functional Group Contributions to Activity
Isomeric Specificity and Biological Potency of this compound Components
The biological potency of this compound is exquisitely dependent on the specific stereoisomer. For Neodiprion sertifer, the (2S, 3S, 7S)-isomer is highly attractive, while other isomers can be inactive or even inhibitory. researchgate.net The addition of more than 0.1% of the (2S, 3R, 7R)-isomer to the (2S, 3S, 7S)-isomer reduced the catch of male N. sertifer in Northern Europe, and with over 2% added, the attraction was completely inhibited. researchgate.net This demonstrates the high degree of specificity of the pheromone receptors.
In some species, a blend of stereoisomers is required for full biological activity. For example, some populations of Neodiprion pinetum and Neodiprion pratti banksianae are more attracted to a mixture of the (2S, 3S, 7S)- and (2S, 3R, 7R)-isomers of diprionyl acetate than to either isomer alone, indicating a synergistic effect. nih.gov Similarly, for Diprion jingyuanensis, a blend of the (2S, 3R, 7S)- and (2S, 3R, 7R)-propionate esters of 3,7-dimethyl-2-tridecanol was significantly more attractive than either component alone. mdpi.com
**Table 2: Biological Potency and Interaction of this compound Stereoisomers in *Neodiprion sertifer***
| Stereoisomer / Blend | Population | Biological Effect |
|---|---|---|
| (2S, 3S, 7S)-diprionyl acetate | Europe | Strong attractant. researchgate.net |
| (2S, 3S, 7S) + >0.1% (2S, 3R, 7R)-diprionyl acetate | Europe | Reduced attraction. researchgate.net |
| (2S, 3S, 7S) + >2% (2S, 3R, 7R)-diprionyl acetate | Europe | Complete inhibition of attraction. researchgate.net |
| (2S, 3S, 7S) + low concentration of (2S, 3R, 7R)-diprionyl acetate | North America, Japan | Synergistic effect, increased attraction. researchgate.net |
| (2S, 3R, 7S)-diprionyl acetate | Europe | Weak inhibitory effect when added to the (2S, 3S, 7S)-isomer. researchgate.net |
| Other optical isomers | Europe | Not attractive. researchgate.net |
Analysis of Synergistic Interactions among Stereoisomers
Synergism, where the presence of a secondary compound enhances the attractive effect of the primary pheromone component, has been observed in some populations of pine sawflies. The (2S, 3R, 7R)-isomer of diprionyl acetate has been reported to act as a synergist for the primary pheromone, (2S, 3S, 7S)-diprionyl acetate, in certain geographic regions. researchgate.net For instance, early studies on North American and Japanese populations of Neodiprion sertifer indicated a synergistic effect when small amounts of the (2S, 3R, 7R)-isomer were added to the primary attractant. researchgate.netdiva-portal.org
In some sawfly species, a blend of stereoisomers is essential for significant male attraction. For example, males of Neodiprion pratti banksianae and Diprion similis are more attracted to a combination of the (2S, 3S, 7S) and (2S, 3R, 7R) isomers of diprionyl acetate than to the single (2S, 3S, 7S)-stereoisomer alone. diva-portal.orgmdpi.com Similarly, males of both Neodiprion rugifrons and Neodiprion dubiosus showed greater attraction to a mixture of (2S, 3R, 7R) and (2S, 3R, 7S) diprionyl propionate, a related compound, than to either isomer individually. mdpi.com
Research on Diprion jingyuanensis has also highlighted a clear synergistic relationship between two stereoisomers. Field experiments demonstrated that a combination of the (2S, 3R, 7R) and (2S, 3R, 7S) isomers was significantly more attractive to males than either isomer presented alone, indicating that both are crucial components of the sex attractant for this species. mdpi.com
Table 1: Synergistic Effects of this compound Stereoisomers on Pine Sawfly Species
| Species | Primary Attractant | Synergistic Stereoisomer(s) | Observed Effect |
| Neodiprion sertifer (some N. American & Japanese populations) | (2S, 3S, 7S)-diprionyl acetate | (2S, 3R, 7R)-diprionyl acetate | Increased male attraction at low ratios. researchgate.netdiva-portal.org |
| Neodiprion pinetum | (2S, 3S, 7S)-diprionyl acetate | (2S, 3R, 7R)- or (2S, 3R, 7S)-isomer | Both isomers appear to be necessary for significant male catch. diva-portal.org |
| Neodiprion pratti banksianae | (2S, 3S, 7S)-diprionyl acetate | (2S, 3R, 7R)-diprionyl acetate | Combination is more attractive than the single isomer. mdpi.com |
| Diprion similis | (2S, 3R, 7R)-diprionyl propionate | (2S, 3S, 7S)-diprionyl propionate | The combination of isomers showed synergistic effects in early studies. diva-portal.org |
| Diprion jingyuanensis | (2S, 3R, 7S)-isomer | (2S, 3R, 7R)-isomer | A binary blend is significantly more attractive than either isomer alone. mdpi.com |
Evaluation of Antagonistic Effects of Specific Stereoisomers
In contrast to synergism, antagonism occurs when the presence of a specific stereoisomer reduces or completely inhibits the attraction of males to the primary pheromone component. The (2S, 3R, 7R)-isomer of diprionyl acetate, which acts as a synergist in some regions, functions as a potent antagonist in others. researchgate.net For European populations of Neodiprion sertifer, the addition of more than 0.1% of the (2S, 3R, 7R)-isomer to (2S, 3S, 7S)-diprionyl acetate significantly reduced trap catches, with complete inhibition of attraction occurring at concentrations above 2%. researchgate.net
The (2S, 3R, 7S)-isomer of diprionyl acetate has also been shown to exhibit inhibitory effects. researchgate.net In field tests with N. sertifer, this isomer demonstrated a weak inhibitory effect on its own and completely blocked attraction to the (2S, 3S, 7S)-isomer when present in approximately equal amounts. researchgate.net The antagonistic properties of these stereoisomers are believed to play a crucial role in maintaining reproductive isolation among different sawfly species that may utilize similar primary pheromone components.
Geographic variation in the response to these stereoisomers is a significant factor. For example, while the (2S, 3R, 7R)-isomer is a strong antagonist for N. sertifer in Sweden, it has relatively little effect on trap captures in Japanese populations when combined with the primary pheromone. nih.govdiva-portal.org
Table 2: Antagonistic Effects of this compound Stereoisomers on Neodiprion sertifer
| Antagonistic Stereoisomer | Concentration Relative to (2S, 3S, 7S)-diprionyl acetate | Observed Effect in European Populations |
| (2S, 3R, 7R)-diprionyl acetate | > 0.1% | Reduced trap catch. researchgate.net |
| (2S, 3R, 7R)-diprionyl acetate | > 2% | Complete inhibition of attraction. researchgate.net |
| (2S, 3R, 7S)-diprionyl acetate | ~ 100% | Complete inhibition of attraction. researchgate.net |
Iii. Biosynthesis and Endogenous Production of Diprionol Acetate
Pathways of Diprionol Precursor Synthesis
The carbon skeleton of diprionol (3,7-dimethylpentadecan-2-ol) is a C17 branched-chain structure. Its formation is believed to follow a pathway analogous to the biosynthesis of other methyl-branched hydrocarbons and pheromones found in insects, which is a modification of the standard fatty acid synthesis pathway. annualreviews.orgnih.gov This process involves the iterative addition of two- and three-carbon units to a growing acyl chain.
The synthesis of the diprionol backbone is thought to be catalyzed by a specialized, multifunctional enzyme complex, likely a modified Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS). rsc.orgnih.govresearchgate.net While standard fatty acid synthesis exclusively uses two-carbon units from malonyl-CoA to build a straight chain, the synthesis of branched chains requires the selective incorporation of three-carbon units from methylmalonyl-CoA to create methyl branches at specific positions. annualreviews.orgrsc.orgresearchgate.net
The proposed enzymatic steps to form the acyl precursor are:
Initiation: The synthesis likely begins with a primer unit, such as propionyl-CoA, which would ultimately form the C1 and C2 of the final alcohol and the methyl group at C3.
Elongation and Branching: The primer is elongated through multiple cycles. In most cycles, a two-carbon unit from malonyl-CoA is added. However, at a specific juncture, the synthase complex incorporates a three-carbon unit from methylmalonyl-CoA to form the methyl branch at the C7 position. rsc.orgresearchgate.net
Reduction and Release: After the full-length C17 acyl chain is assembled on the enzyme complex, it undergoes reduction. A fatty acyl-CoA reductase (FAR) enzyme catalyzes the conversion of the fatty acyl-CoA precursor into the final alcohol, diprionol. oup.com This reduction is a critical step in generating the alcohol functional group necessary for subsequent esterification.
Although the specific FAS or PKS responsible for diprionol synthesis in sawflies has not yet been identified, the existence of such specialized enzymes is well-established in the biosynthesis of other complex insect hydrocarbons. annualreviews.orgnih.govconicet.gov.ar
The biosynthesis of diprionol draws upon fundamental metabolic pools within the insect's cells. The primary precursors are short-chain acyl-CoAs derived from common metabolites.
| Precursor/Intermediate | Role in Biosynthesis |
| Acetyl-CoA | The fundamental two-carbon building block for fatty acid synthesis. It is carboxylated to form malonyl-CoA. frontiersin.org |
| Malonyl-CoA | The direct donor of two-carbon units for the elongation of the main carbon chain of the precursor molecule. frontiersin.org |
| Propionyl-CoA | A three-carbon building block that can serve as a primer unit and is also carboxylated to form methylmalonyl-CoA. |
| Methylmalonyl-CoA | The donor of the three-carbon unit that results in the methyl branches on the carbon backbone. Its incorporation is a key step in creating the branched structure of diprionol. rsc.orgresearchgate.net |
| Branched-Chain Amino Acids | Amino acids such as valine, isoleucine, and methionine can be catabolized to produce propionyl-CoA and other branched primers for fatty acid synthesis. annualreviews.orgwikipedia.org |
| Fatty Acyl-CoA | The fully-formed C17 methyl-branched acyl chain attached to a Coenzyme A molecule, which is the direct substrate for the reductase enzyme. |
| Diprionol | The alcohol product of the reduction of the fatty acyl-CoA. It is the immediate precursor to diprionol acetate (B1210297). diva-portal.orgscielo.br |
This table outlines the key metabolic building blocks and intermediates in the proposed biosynthetic pathway leading to the alcohol precursor of Diprionol Acetate.
Enzymatic Transformations Leading to Diprionol
Esterification Mechanisms of this compound
The final step in the biosynthesis of this compound is the esterification of the diprionol alcohol. This conversion is crucial as the acetate ester, rather than the alcohol, is often the primary behaviorally active pheromone component for many sawfly species. oup.comresearchgate.net
The acetylation of diprionol is catalyzed by a specific class of enzymes known as acetyl-CoA-dependent acetyltransferases (ACTs). These enzymes facilitate the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of the diprionol precursor.
Reaction: Diprionol + Acetyl-CoA → this compound + CoA-SH
While the involvement of acetyltransferases is postulated as the final step in the biosynthesis of many moth pheromones, the specific enzymes are often difficult to identify and characterize from the vast family of acyltransferases. researchgate.netd-nb.info To date, a specific acetyltransferase responsible for diprionol acetylation has not been isolated or characterized from any sawfly species. Studies on other insects, however, show that these enzymes can have low substrate specificity, being capable of acetylating a range of fatty alcohols, which suggests that control of pheromone identity is primarily managed during the synthesis of the alcohol precursor rather than at the final acetylation step. nih.gov
| Enzyme Class | Substrate(s) | Product | Function |
| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA, Methylmalonyl-CoA | Methyl-branched fatty acyl-CoA | Builds the specific C17 branched carbon skeleton. |
| Fatty Acyl-CoA Reductase (FAR) | Methyl-branched fatty acyl-CoA, NADPH | Diprionol | Reduces the acyl group to a primary alcohol. |
| Acetyltransferase (ACT) | Diprionol, Acetyl-CoA | This compound | Transfers the acetyl group to form the final ester. |
This table summarizes the key enzyme classes and their functions in the complete biosynthesis of this compound.
Role of Acetate in Pheromone Biosynthesis
Regulation of this compound Production
The production of sex pheromones in insects is a tightly regulated process, ensuring that release coincides with sexual maturity and optimal environmental conditions for mating. In many insect orders, such as Lepidoptera (moths), this regulation is controlled by specific neurohormones, most notably the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.gov
Hormonal and Environmental Influences on Biosynthetic Pathways
The synthesis of fatty acid-derived pheromones like this compound is not constant but is modulated by a variety of internal hormonal signals and external environmental cues. These factors ensure that the energetically costly production of pheromones is synchronized with reproductive maturity and favorable environmental conditions.
Hormonal Regulation: Insects utilize several major hormones to control the production of sex pheromones derived from fatty acids. nih.govtandfonline.com While the specific hormonal regulation in sawflies has not been extensively detailed, research on other insect orders provides a framework for the likely mechanisms. The primary hormones involved are Juvenile Hormone (JH), ecdysteroids, and neuropeptides such as Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govpnas.org
Juvenile Hormone (JH): JH is known to be a pleiotropic master regulator, coordinating reproductive maturation with pheromone synthesis in many insects. pnas.orgscielo.br In cockroaches and beetles, JH III induces pheromone production. nih.gov In Drosophila melanogaster, JH is necessary for the onset of the production of major female sex pheromones. pnas.orgnih.gov It often regulates the transcription of genes that encode biosynthetic enzymes. pnas.org The presence of JH typically signifies reproductive maturity, thus linking development with the signal for mating. scielo.br
Ecdysteroids: In some Diptera, such as the house fly Musca domestica, ovarian-produced ecdysteroids (molting hormones) regulate the synthesis of hydrocarbon sex pheromones by influencing the activity of fatty acyl-CoA elongase enzymes. nih.govtandfonline.com This demonstrates a direct link between ovarian activity and pheromone production.
Pheromone Biosynthesis Activating Neuropeptide (PBAN): In many species of Lepidoptera (moths), a specific neuropeptide called PBAN is the primary trigger for pheromone biosynthesis. nih.govpnas.org Released from the brain-subesophageal ganglion complex, PBAN acts on the pheromone gland to stimulate various steps in the biosynthetic pathway, from regulating fatty acid synthesis to the reduction of the final acyl-CoA precursor. pnas.orgpnas.orgfrontiersin.org
Nutritional Status: The production of pheromones is an energetically demanding process. An insect's nutritional state, dictated by its feeding success, directly impacts its ability to synthesize these compounds. For example, studies on the fruit fly Bactrocera dorsalis have shown that protein ingestion is essential for sex pheromone synthesis. diva-portal.org In the wheat stem sawfly, females appear to assess host quality, which affects their reproductive decisions, and females are more sensitive to host quality than males, suggesting a link between nutrition and reproductive output, which includes pheromone production. frontiersin.org Likewise, pheromone production in the spruce beetle is significantly lower in unfed individuals.
Host Plant Cues: For phytophagous insects, chemicals from host plants can influence sexual communication. Exposure to phytochemicals from host fruits has been shown to enhance male signaling rate and the amount of sex pheromone released in the fruit fly Anastrepha fraterculus. royensoc.co.uk This ensures that mating signals are strongest in the presence of suitable resources for the next generation.
Temperature: Temperature directly affects the rate of all biochemical reactions, including those in the pheromone biosynthetic pathway. While its most noted effect is on the volatility and release rate of the final pheromone compound, ambient temperature can also modulate the speed of enzymatic conversions during synthesis. nih.gov
Table 1: Summary of Hormonal and Environmental Influences on Fatty Acid-Derived Pheromone Biosynthesis in Model Insects
| Influencing Factor | Type | Observed Effect in Model Insects | Relevant Insect Group(s) | Citation(s) |
|---|---|---|---|---|
| Juvenile Hormone (JH) | Hormonal | Induces/regulates pheromone production, often linked to reproductive maturity. | Blattodea, Coleoptera, Diptera | nih.govpnas.org |
| Ecdysteroids | Hormonal | Regulates synthesis by affecting fatty acyl-CoA elongation enzymes; linked to ovarian activity. | Diptera (e.g., Musca domestica) | nih.gov |
| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Hormonal | Stimulates one or more steps in the biosynthetic pathway (e.g., fatty acid synthesis, reduction). | Lepidoptera | pnas.orgfrontiersin.org |
| Nutritional Status | Environmental | Adequate nutrition (e.g., protein) is essential for pheromone synthesis. | Diptera, Coleoptera, Hymenoptera | diva-portal.orgfrontiersin.org |
| Host Plant Cues | Environmental | Phytochemicals can enhance the rate of pheromone production and release. | Diptera (e.g., Anastrepha fraterculus) | royensoc.co.uk |
Genetic Underpinnings of Pheromone Production
The biosynthesis of this compound is fundamentally a genetic process, relying on a specific suite of genes that code for the enzymes responsible for its creation. While the precise genetic toolkit of sawflies is still under investigation, research in other insects, particularly Hymenoptera and Lepidoptera, has illuminated the key gene families involved in producing fatty acid-derived pheromones. nih.govnih.govelifesciences.org
The biosynthetic pathway is believed to begin with common fatty acid synthesis, followed by specific modification steps. For this compound, this involves two critical transformations:
Reduction: A fatty acid precursor (an acyl-CoA) is reduced to a fatty alcohol (diprionol).
Esterification: The resulting alcohol is then esterified with an acetyl group to form the final acetate ester.
The genes responsible for these steps belong to large, diverse superfamilies.
Fatty Acyl Reductases (FARs): This family of enzymes is crucial for converting fatty acyl-CoA precursors into the corresponding fatty alcohols. nih.govfrontiersin.org Studies in bumblebees have shown that an expansion and functional diversification of the FAR gene family played a key role in the evolution of their species-specific pheromone blends. nih.gov Different FAR enzymes can have different specificities for the chain length and saturation of the fatty acyl-CoA substrate, which is a primary mechanism for generating pheromone diversity. nih.gov Transcriptome analyses in various moths have successfully identified numerous FAR genes that are highly expressed in pheromone glands, and functional characterization in yeast has confirmed their role in producing specific pheromone alcohol precursors. frontiersin.orgfrontiersin.orgplos.orgnih.gov
Acetyltransferases (ACTs): Once the diprionol alcohol is formed, an acetyltransferase is required to catalyze the final step of adding the acetate group. frontiersin.orgplos.org These enzymes use acetyl-CoA as a donor to esterify the alcohol. Like FARs, specific ACTs are often expressed in pheromone glands and are responsible for producing the final active acetate ester pheromone components. plos.orgnih.gov
In addition to these core enzymes, other gene families are essential for producing the correct fatty acid precursor. These include fatty acid synthases (FAS) , which build the initial carbon chain, and desaturases (Des) , which introduce double bonds into the chain. frontiersin.orgnih.gov Although diprionol is a saturated alcohol, desaturases are a key source of variation in the pheromones of many related insects. The differential expression and evolution of genes within these families are what ultimately drive the diversity of chemical signals used for communication. nih.govelifesciences.org
Table 2: Key Gene Families Implicated in Fatty Acid-Derived Pheromone Biosynthesis
| Gene Family | Enzyme | Function in Pheromone Biosynthesis | Relevance to this compound | Citation(s) |
|---|---|---|---|---|
| FAS | Fatty Acid Synthase | Synthesizes saturated fatty acid chains from acetyl-CoA and malonyl-CoA. | Produces the initial long-chain fatty acid backbone. | frontiersin.orgnih.gov |
| FAR | Fatty Acyl-CoA Reductase | Reduces the fatty acyl-CoA precursor to a fatty alcohol. | Catalyzes the formation of the diprionol precursor alcohol. | nih.govfrontiersin.orgplos.org |
| ACT | Acetyltransferase | Transfers an acetyl group from acetyl-CoA to the fatty alcohol. | Catalyzes the final esterification step to create this compound. | frontiersin.orgplos.orgnih.gov |
| Des | Desaturase | Introduces double bonds at specific positions in the fatty acid chain. | Not directly involved in saturated diprionol, but crucial for pheromone diversity in related insects. | frontiersin.orgnih.gov |
Location and Dynamics of Pheromone Release
The effectiveness of a chemical signal depends not only on its chemical composition but also on where and when it is released. The anatomical structures responsible for emitting this compound and the precise timing of its release are critical for ensuring the signal reaches receptive males.
Anatomical Sources of this compound Emission
In sawflies, the precise location of sex pheromone production and emission has been a subject of investigation. Unlike many insects with distinctly defined glands, the source in diprionids has been more elusive, leading some researchers to use whole-body extracts for pheromone identification. mdpi.comresearchgate.net
However, morphological studies have identified specific glandular structures that are the likely source of these pheromones. In females of the introduced pine sawfly, Diprion similis, a pair of previously undescribed abdominal glands were identified. oup.com Subsequent research located similar structures in the European pine sawfly, Neodiprion sertifer. researchgate.netresearchgate.netcdnsciencepub.com
These structures are described as abdominal intertergal glands . Key features include:
Location: The glands are found in the anterolateral margins of the abdomen, lying in the fat body on each side of the second abdominal tergite (tergite II). oup.comresearchgate.netresearchgate.net
Structure: Each gland is a typical epidermal pheromone gland, composed of glandular cells, ductule cells, and hypodermal cells. researchgate.netresearchgate.net The glandular cells, which have microvilli-lined cavities and numerous mitochondria indicative of high metabolic activity, produce the secretion. This secretion travels through ductules that merge and open into a central lumen. researchgate.netresearchgate.net
Emission Mechanism: The gland opens via a short duct through a slit-like orifice in the flexible arthrodial membrane between the second and third abdominal tergites. oup.comresearchgate.net The emission of the secretion is thought to be actively controlled by a muscle that opens the gland duct, while expansion of nearby lateral tracheae may help force the secretion out of the gland's lumen. researchgate.netresearchgate.net
Interestingly, in Diprion similis, these glands were found only in females, strengthening the hypothesis that they are the source of the female-specific sex pheromone. oup.com In Neodiprion sertifer, however, glands of the same structure were found in both sexes, although analysis of the gland contents identified different compounds than the sex pheromone, suggesting a more complex function or that different precursors are stored. researchgate.net Despite this, the specialized structure of these glands makes them the most probable anatomical source for this compound emission in female sawflies.
Temporal Patterns of Endogenous Release
The release of this compound is highly regulated in time, occurring during specific periods daily and seasonally to coincide with the presence and activity of males. This temporal patterning is a crucial aspect of reproductive strategy.
Seasonal Periodicity: Pheromone release is intrinsically tied to the adult life stage and reproductive cycle of the sawfly. For species like Neodiprion sertifer in northern temperate regions, adults typically emerge from late summer into autumn. lu.se The flight period, and thus the period of pheromone emission, can extend for a significant duration, sometimes up to 100 days depending on the geographic location and climate. nih.gov Pheromone production and release also vary with the age of the female; in many insects, release begins shortly after adult eclosion and peaks a few days later when the female is most fertile. epa.govresearchgate.net
Diel Periodicity: Many insects exhibit a distinct circadian rhythm in their mating behaviors, including pheromone release. chemical-ecology.netnih.govfrontiersin.org This rhythm ensures that females release pheromones at the time of day when males are most actively searching. While detailed studies on the diel rhythm of this compound release are limited, observations of related species and male activity patterns provide strong clues.
Research on the cedar web-spinning sawfly, Cephalcia tannourinensis, showed that pheromone production and mating activity were diurnal, occurring during the midday hours between 10:00 and 14:00. cambridge.org
Male Neodiprion sertifer flight activity is also diurnal and is heavily influenced by weather conditions, particularly temperature. lu.se
Studies on other insects show a clear peak in pheromone release during a specific window of the photoperiod or scotophase. epa.govresearchgate.net For example, the spherical mealybug releases its pheromone with a peak late in the photophase. researchgate.net
Based on this evidence, it is inferred that female Neodiprion sawflies exhibit a diurnal calling behavior , releasing this compound during the day. The peak period of release likely coincides with the times of optimal temperature for male flight, maximizing the probability of successful mate location.
Iv. Chemoreception and Neurobiological Mechanisms of Diprionol Acetate Detection
Olfactory Receptor Systems for Diprionol Acetate (B1210297)
The olfactory system's initial point of contact with diprionol acetate involves olfactory receptor neurons (ORNs) located on the insect's antennae. These neurons express specific receptor proteins that bind to the pheromone molecules, initiating a neural signal.
In male pine sawflies, such as Neodiprion sertifer, the antennae are equipped with specialized sensory hairs, known as sensilla, which house the ORNs responsible for pheromone detection. Morphological and electrophysiological studies have characterized these peripheral neurons in detail.
Single sensillum investigations on N. sertifer have revealed that each pheromone-sensitive sensillum contains approximately 8 to 12 individual ORNs. oup.com This multi-neuron arrangement within a single sensillum allows for the simultaneous detection and discrimination of different components of the pheromone blend. A remarkable finding is the functional segregation among these co-located neurons. Most of the ORNs within a sensillum respond to the primary sex pheromone component, (2S, 3S, 7S)-diprionyl acetate, and its corresponding propionate (B1217596) ester, which is also a known attractant. oup.com However, one specific neuron, consistently the one producing the largest amplitude action potentials, is tuned exclusively to the behavioral antagonist, the (2S, 3R, 7R)-isomer of diprionyl acetate. oup.com This arrangement provides a clear peripheral mechanism for discriminating between an attractant signal and an inhibitory one, which is crucial for appropriate behavioral responses.
The molecular basis of this compound detection lies in the olfactory receptors (ORs), a diverse family of proteins expressed on the dendritic membrane of ORNs. In insects, the functional olfactory receptor is typically a heterodimer, composed of a highly conserved co-receptor known as Orco (Odorant receptor co-receptor) and a specific tuning receptor (ORx) that determines the ligand specificity. mdpi.com The ORx protein confers the receptor complex's sensitivity and selectivity to particular odorants, such as the different isomers of this compound.
While the genomes of several sawfly species, including the wheat stem sawfly (Cephus cinctus), have been sequenced and shown to contain a repertoire of olfactory receptor genes, the specific ORs that bind this compound in pine sawflies have not yet been definitively identified and functionally characterized. oup.com The identification of these specific receptors would involve gene expression analysis in the antennae followed by functional validation, for instance, by expressing candidate receptors in a heterologous system (like Xenopus oocytes or modified Drosophila neurons) and testing their response to this compound isomers. mdpi.com Based on the well-established model of insect olfaction, it is hypothesized that distinct ORx proteins are expressed in the different functional types of ORNs found in N. sertifer, with one or more ORx types binding the attractant (2S, 3S, 7S)-isomer and another, distinct ORx type binding the antagonistic (2S, 3R, 7R)-isomer.
Characterization of Peripheral Olfactory Receptor Neurons (ORNs)
Electrophysiological Responses to this compound
The binding of this compound to its receptors triggers an electrical response in the ORNs. These responses can be measured at different levels of the olfactory periphery using electrophysiological techniques, providing quantitative data on antennal sensitivity and neuronal specificity.
The electroantennogram (EAG) is a technique that measures the summed potential from all responding ORNs on the antenna. In male Neodiprion sertifer, EAG recordings have demonstrated high antennal sensitivity to the main pheromone component, (2S, 3S, 7S)-diprionyl acetate (SSS:OAc), as well as to the corresponding propionate ester (SSS:OPr). oup.com A somewhat lower, but still significant, response is elicited by the behavioral inhibitor, (2S, 3R, 7R)-diprionyl acetate (SRR:OAc). oup.com
Interactive Table 1: Normalized EAG Dose-Response of Male D. jingyuanensis Antennae This table shows the mean normalized electroantennographic responses of male Diprion jingyuanensis antennae to various pheromone-related compounds at different doses. The responses are normalized relative to a standard stimulus.
| Compound | Dose (µg) | Mean Normalized EAG Response (%) (±SE) |
| (2S,3R,7R)-propionate | 0.01 | 100 ± 0 |
| (2S,3R,7R)-propionate | 0.1 | 145 ± 20 |
| (2S,3R,7R)-propionate | 1 | 210 ± 25 |
| (2S,3R,7S)-propionate | 0.01 | 85 ± 15 |
| (2S,3R,7S)-propionate | 0.1 | 130 ± 18 |
| (2S,3R,7S)-propionate | 1 | 205 ± 22 |
| (2S,3R,7R)-diprionol propionate | 0.1 | 115 ± 15 |
| (2S,3R,7R)-diprionol propionate | 1 | 160 ± 20 |
Data adapted from a study on D. jingyuanensis. oup.com
Single Sensillum Recording (SSR) allows for the measurement of action potentials from the individual ORNs housed within a single sensillum, providing unparalleled detail on neuronal specificity. SSR analysis in male Neodiprion sertifer has been instrumental in deciphering how different isomers of this compound are encoded at the periphery. oup.com
These studies confirm that within a single sensillum, there are distinct populations of neurons. The majority of neurons (all but one of the 8-12 cells) are highly sensitive to the attractant pheromone component, (2S, 3S, 7S)-diprionyl acetate. oup.com In contrast, a single, large-amplitude neuron is specifically tuned to the (2S, 3R, 7R)-isomer, which acts as a behavioral antagonist. oup.com This "labeled-line" approach at the periphery, where specific neurons are dedicated to specific, behaviorally-relevant compounds, ensures a clear and unambiguous signal is sent to the brain regarding the presence of both attractant and inhibitory molecules.
Interactive Table 2: ORN Specificity in a Single Sensillum of Neodiprion sertifer This table summarizes the response characteristics of different olfactory receptor neurons (ORNs) found within a typical pheromone-sensitive sensillum on the antenna of a male N. sertifer.
| Neuron Type | Relative Spike Amplitude | Primary Ligand | Behavioral Effect of Ligand |
| Type A ORN (Majority) | Standard | (2S, 3S, 7S)-diprionyl acetate | Attraction |
| Type B ORN (Single cell) | Large | (2S, 3R, 7R)-diprionyl acetate | Inhibition |
Based on findings from SSR studies. oup.com
Electroantennogram (EAG) Studies and Dose-Response Profiling
Central Nervous System Processing of this compound Signals
After detection by the antennae, the neural signals from the ORNs are transmitted via their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). wikipedia.org The AL is a complex network of spherical neuropils called glomeruli. wikipedia.orglu.se In male insects that use sex pheromones for mate finding, such as moths and likely sawflies, a specialized and enlarged region of the AL, known as the macroglomerular complex (MGC), is dedicated exclusively to processing pheromone information. lu.seneuroinf.jp
While the central processing of this compound has not been directly studied in sawflies, the well-established model from moths provides a strong predictive framework. According to this model, axons of all ORNs expressing the same specific olfactory receptor converge onto a single glomerulus. mdpi.com Therefore, the information from the attractant-detecting ORNs would be sent to one set of glomeruli within the MGC, while signals from the antagonist-detecting ORNs would project to a different, distinct glomerulus. neuroinf.jp
Within these glomeruli, the ORNs synapse with two main types of AL neurons: projection neurons (PNs) and local interneurons (LNs). wikipedia.org PNs relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, which are involved in learning, memory, and the orchestration of behavioral responses. mdpi.com LNs, which are mostly inhibitory, form connections between different glomeruli within the AL, allowing for complex computations such as enhancing the contrast between the signals for the attractant and the antagonist, thereby refining the olfactory message before it is sent to higher brain centers. biologists.com This central processing ensures that the male sawfly can accurately interpret the ratio of attractant to antagonist in the pheromone plume, a critical factor in making the ultimate decision to approach a potential mate.
Neural Pathways for Pheromone Information Transfer
The transfer of pheromone information, including that of this compound, from the environment to higher brain centers in insects follows a conserved and well-organized pathway. This pathway ensures the sensitive and accurate transmission of crucial reproductive signals.
The process begins at the antennae, which in male sawflies are often enlarged and feathery to maximize the capture of airborne pheromone molecules. nih.gov The antennae are covered in specialized hair-like structures called sensilla. nih.gov Housed within these sensilla are olfactory receptor neurons (ORNs), which are the primary detectors of chemical cues. nih.gov Each ORN expresses specific olfactory receptors (ORs) on its dendritic membrane that bind to particular molecules. d-nb.info In the case of this compound, specific ORNs are tuned to detect this compound, and often, different ORNs are specialized to detect different stereoisomers of the molecule. nih.govslu.se
Upon binding of this compound to an OR, the neuron is depolarized, generating an action potential. slu.se This electrical signal travels down the axon of the ORN directly into the primary olfactory center of the insect brain, the antennal lobe (AL). nih.gov The AL is a highly organized structure composed of spherical neuropils called glomeruli. nih.govnih.gov A fundamental principle of olfactory coding is that all ORNs expressing the same type of olfactory receptor converge their axons onto the same glomerulus. researchgate.net
For sex pheromones like this compound, the axons of pheromone-sensitive ORNs terminate in a specialized, sexually dimorphic region of the AL known as the macroglomerular complex (MGC). nih.govnih.govresearchgate.net The MGC is typically larger in males and is dedicated to processing pheromone signals. researchgate.net Neuroanatomical studies in Neodiprion sawflies have confirmed the existence of a male-specific MGC, suggesting a conserved mechanism for pheromone processing. nih.gov Within the MGC, distinct glomeruli are believed to process information about individual components of the pheromone blend, including different stereoisomers of this compound. nih.gov
Information processed within the AL is then relayed to higher-order brain centers by a second set of neurons called projection neurons (PNs). nih.gov PNs can be uniglomerular, receiving input from a single glomerulus, or multiglomerular, integrating information from several glomeruli. nih.gov These PNs travel from the AL along distinct axonal tracts. In Hymenoptera, including sawflies, two primary tracts—the medial and lateral antennal lobe tracts (m-ALT and l-ALT)—convey olfactory information to the protocerebrum. Studies in Neodiprion have identified five distinct PN output tracts, similar to those found in moths, which project to two main higher-order regions: the mushroom bodies (MBs) and the lateral horn (LH). nih.gov
Brain Regions Involved in Pheromone Perception and Integration
The perception of this compound and the integration of its signal to formulate a behavioral response involve several key regions of the insect brain, primarily the antennal lobe, the mushroom bodies, and the lateral horn.
Antennal Lobe (AL) and Macroglomerular Complex (MGC): The AL is the first site of significant neural processing and integration of olfactory information. nih.gov As mentioned, the MGC is the specialized sub-region within the male AL for processing sex pheromones. nih.gov It is here that the discrimination between different stereoisomers of this compound is refined. Different glomeruli within the MGC are presumed to be tuned to specific isomers, creating a "scent map" where the chemical identity of each component is spatially encoded. nih.gov The interaction between excitatory PNs and inhibitory local interneurons within the AL sharpens the tuning of the output signal, enhancing the contrast between the signals for the correct pheromone blend and other, behaviorally irrelevant odors. nih.gov
Mushroom Bodies (MBs): The MBs are critical higher-order brain centers involved in olfactory learning, memory, and sensory integration. nih.govwikipedia.orgresearchgate.net PNs from the AL, including those from the MGC, form synaptic connections with a massive population of intrinsic MB neurons called Kenyon cells. nih.gov The MBs are thought to be involved in processing the context of the pheromone signal, potentially integrating it with other sensory information or past experiences. researchgate.net While the primary response to a sex pheromone is often innate, the MBs may play a role in modulating this behavior based on the context, such as the presence of non-pheromonal odors from host plants. frontiersin.org
Lateral Horn (LH): The LH is another major target of PNs from the AL and is considered a key center for processing innate, stereotyped behaviors. nih.govwikipedia.org In contrast to the somewhat random projections to the MBs, the projections from the AL to the LH are highly stereotyped. wikipedia.org Evidence from other insects suggests that pheromone information is segregated from general odor information within the LH. wikipedia.org This region is believed to play a crucial role in translating the identity of the detected pheromone blend directly into a specific behavioral command, such as initiating upwind flight to locate the female. frontiersin.org The LH likely integrates the signals representing different components of the this compound blend to determine if the correct species-specific ratio is present, thus triggering the appropriate mating response. wikipedia.org
Mechanistic Basis of Signal Discrimination and Integration
The ability of male sawflies to distinguish between the highly similar stereoisomers of this compound and to respond only to a specific blend is a feat of remarkable chemosensory precision. This discrimination begins at the periphery and is refined through central neural processing.
Peripheral Discrimination: The primary basis for discriminating between stereoisomers lies in the specificity of the olfactory receptors (ORs) on the ORNs. Different ORs exhibit different binding affinities for the various stereoisomers of this compound. An ORN tuned to the primary attractive isomer, such as (2S,3S,7S)-diprionyl acetate in Neodiprion sertifer, will fire strongly in its presence. researchgate.net Other ORNs may be tuned to different isomers that can act as synergists or antagonists. For instance, in some populations of N. sertifer, the (2S,3R,7R)-isomer can enhance the attraction at low ratios but inhibit it at higher ratios, indicating that separate neural channels exist for these different isomers. mdpi.com
Central Integration and Blend Specificity: The information from these specialized ORNs is then mapped onto distinct glomeruli within the MGC. nih.gov A glomerulus receiving input from ORNs that detect the primary attractive isomer will be strongly activated, while another glomerulus might be activated by an antagonistic isomer. The PNs that project from these glomeruli carry this component-specific information to the LH and MBs. nih.gov
The integration of these parallel signals in the higher brain centers is what ultimately determines the behavioral output. For a behavioral response to be initiated, the pattern of activation across the different PNs must match a specific template corresponding to the species-specific pheromone blend. For example, in species that require a blend of isomers for attraction, such as Neodiprion pinetum, the simultaneous activation of PNs from the glomeruli corresponding to both the (2S,3S,7S)- and (2S,3R,7R)-isomers would be necessary to trigger attraction.
The table below summarizes the behavioral effects of different this compound stereoisomers on male Neodiprion sertifer, illustrating the mechanistic basis of signal discrimination. The distinct behavioral outcomes for each isomer necessitate separate detection and processing pathways that are integrated centrally to produce a coherent response.
Table 1: Behavioral Response of Neodiprion sertifer Males to this compound Stereoisomers
| Stereoisomer of this compound | Behavioral Effect on Male Attraction | Implied Mechanistic Role |
|---|---|---|
| (2S,3S,7S) | Primary attractant | Activates the primary "attraction" pathway |
| (2S,3R,7R) | Synergistic at low ratios, antagonistic at high ratios (population dependent) | Activates a modulatory pathway that can enhance or inhibit the primary attraction signal |
This table is interactive. Click on the headers to sort the data.
This central integration mechanism, where the relative inputs from different specialist channels are weighed, allows the male sawfly to respond with high fidelity to the precise pheromone blend released by a conspecific female, thereby ensuring reproductive success and maintaining reproductive isolation from other species.
V. Behavioral Ecology and Communication Systems Mediated by Diprionol Acetate
Mate Location and Courtship Behaviors
In diprionid sawflies, the process of finding a mate is predominantly guided by volatile chemical signals released by females to attract males, a behavior known as "calling". researchgate.net Diprionol acetate (B1210297) is a central compound in this long-range communication system. researchgate.net
The primary and most well-documented function of diprionol acetate is as a sex attractant for male sawflies. researchgate.net Field studies and electrophysiological experiments have consistently shown that males of several Neodiprion species are strongly attracted to specific stereoisomers of this compound. scielo.br For the European pine sawfly, Neodiprion sertifer, the (2S, 3S, 7S)-isomer of diprionyl acetate has been identified as the main attractant, capable of eliciting strong upwind flight and orientation behaviors in males. capes.gov.brnih.gov
Research has demonstrated that both the acetate and the propionate (B1217596) esters of (2S,3S,7S)-diprionol are attractive to N. sertifer males when presented alone. nih.govnih.gov However, the precise blend and the presence of other isomers can significantly modify this attraction. The response is highly specific, as illustrated by tests with synthetic analogs. For instance, analogs of diprionol missing a methyl group were found to be unattractive to N. sertifer males in Sweden, even at high concentrations. nih.govdiva-portal.org
Table 1: Behavioral Response of Male Neodiprion sertifer to Stereoisomers and Analogs of this compound
This table summarizes the observed behavioral effects of various stereoisomers and synthetic analogs of this compound on male Neodiprion sertifer based on field trapping studies.
| Compound | Observed Behavioral Effect in N. sertifer | Reference |
|---|---|---|
| (2S, 3S, 7S)-diprionyl acetate | Strong attraction; primary pheromone component. | capes.gov.br |
| (2S, 3S, 7S)-diprionyl propionate | Attractive when presented alone. | nih.gov |
| (2S, 3R, 7R)-diprionyl acetate | Synergistic at low ratios in some populations (North America, Japan); strongly inhibitory/antagonistic at low ratios (>0.1%) in other populations (Europe). | scielo.brcapes.gov.brnih.gov |
| (2S, 3S, 7R)-diprionyl acetate | Weakly attractive or inactive. | nih.gov |
| (2S, 3R, 7S)-diprionyl acetate | Weak inhibitory effect. | capes.gov.br |
| (2S,3S)-3-methyl-2-pentadecanol acetate (Analog) | Inactive in Swedish populations; attractive to Japanese populations at high doses. | nih.govdiva-portal.org |
| trans-Perillenal | No behavioral activity observed. | researchgate.netnih.gov |
The precise composition of the pheromone blend, particularly the specific stereoisomers of this compound and their ratios, is fundamental to species recognition among sawflies. scielo.br This chemical specificity acts as a reproductive isolating mechanism, preventing hybridization between closely related species that may share habitats. mdpi.com
The most striking example of this is the variable role of the (2S, 3R, 7R)-isomer of diprionyl acetate. In North American and Japanese populations of N. sertifer, the addition of a small amount of the (2S, 3R, 7R)-isomer can enhance the attraction to the primary (2S, 3S, 7S)-isomer, acting as a synergist. nih.govdiva-portal.org Conversely, in European populations, the same (2S, 3R, 7R)-isomer acts as a potent antagonist; the addition of as little as 1-2% almost completely inhibits male attraction. scielo.brcapes.gov.br This geographic variation in response highlights the evolution of distinct chemical dialects that ensure mates of the correct species and population are located. researchgate.netnih.gov
Other species, like Neodiprion pinetum and N. pratti banksianae, appear to require a blend of both the (2S,3S,7S)-isomer and the (2S,3R,7R)- or (2S,3R,7S)-isomer to achieve significant male attraction, demonstrating a reliance on a multi-component signal for species identification. mdpi.com
Table 2: Geographic Variation in Male N. sertifer Response to the (2S,3R,7R)-Isomer of this compound
This table illustrates the different behavioral responses of Neodiprion sertifer populations from various geographic regions when the (2S,3R,7R)-isomer is added to the primary attractant, (2S,3S,7S)-diprionyl acetate.
| Geographic Population | Role of (2S,3R,7R)-Isomer | Effect on Trap Catch | Reference |
|---|---|---|---|
| Europe (Northern) | Antagonist / Inhibitor | Addition of >0.1% reduces catch; >2% causes complete inhibition. | scielo.brcapes.gov.br |
| North America | Synergist at low concentrations | Addition at low ratios increases trap catch. | scielo.brnih.gov |
| Japan | Synergist / Inactive | Little to no inhibitory effect; may be synergistic. | scielo.brnih.gov |
| Siberia | Essential Synergist | Considered essential for male attraction in some tests. | scielo.br |
Male Attraction and Orienting Behaviors
Interspecific Chemical Communication
While primarily functioning in intraspecific communication (pheromones), the chemical signals of sawflies can also be detected and used by other species, functioning as kairomones (beneficial to the receiver) or allomones (beneficial to the emitter). mdpi.com
Research has revealed that the sex pheromones of sawflies can be intercepted by their host plants. Studies on the Scots pine (Pinus sylvestris) have shown that the tree can detect the pheromones of the sawfly Diprion pini. researchgate.net This exposure can prime the tree's defenses, suggesting the pheromone acts as a kairomone for the plant, warning it of the presence of herbivores and allowing it to mount a more effective defense against subsequent egg-laying. researchgate.net
The inhibitory effect of certain isomers, such as the (2S, 3R, 7R)-isomer on European N. sertifer, is primarily an intraspecific or interspecific interaction among closely related sawflies. scielo.brcapes.gov.br While it functions to prevent mating with the wrong species, it could be considered an allomone in a competitive context if it reduces the reproductive success of a rival species sharing the same resources.
The communication system of diprionid sawflies is a clear example of how interactions between multiple stereoisomers of a single compound create a complex and specific signal. The meaning of the chemical message is not conveyed by a single molecule but by the blend. The synergistic and antagonistic effects of different this compound isomers are the best-documented examples of these interactions. mdpi.comdiva-portal.org
For N. sertifer, the sensory system of males is finely tuned to detect not only the primary attractant but also the inhibitor. Single sensillum recordings have shown that distinct neuron types in the male antennae respond specifically to the attractive (2S, 3S, 7S)-isomer and the antagonistic (2S, 3R, 7R)-isomer. nih.gov This indicates a sophisticated peripheral coding mechanism that allows the male to interpret the precise ratio of isomers in the air and make a behavioral decision.
While other compounds like trans-perillenal have been identified in the glands of female N. sertifer alongside diprionol, field tests have shown this monoterpene to have no behavioral effect on its own, and no synergistic effect was found when combined with this compound. researchgate.netnih.gov Therefore, the primary semiochemical interaction for mate attraction in this species appears to be the interplay between the different stereoisomers of this compound.
Identification of Potential Kairomonal or Allomonal Functions
Population Dynamics and Pheromone-Mediated Interactions
Because this compound is integral to mating success, it has significant implications for the population dynamics of sawflies. usda.gov This link has been exploited for pest management through population monitoring and mating disruption techniques. lu.seresearchgate.net
Pheromone-baited traps containing synthetic (2S,3S,7S)-diprionyl acetate are used to monitor for the presence and relative abundance of N. sertifer populations. researchgate.net However, studies have shown that the correlation between the number of males captured in these traps and the density of larvae in the same or subsequent generation can sometimes be weak, making precise population prediction challenging. researchgate.net
A more direct application impacting population dynamics is mating disruption. This technique involves permeating a forest area with a high concentration of synthetic pheromone. researchgate.netresearchgate.net For N. sertifer, releasing large amounts of (2S,3S,7S)-diprionyl acetate has been shown to be effective in reducing the catch of males in baited traps by 95-100%. researchgate.net The goal is to confuse males and prevent them from locating calling females, thereby disrupting mating. Since unmated female sawflies produce only male offspring (arrhenotokous parthenogenesis), successful mating disruption is expected to lead to a more male-biased sex ratio in the following generation, potentially causing a population decline. lu.se Experiments have also tested the use of the antagonistic (2S, 3R, 7R)-isomer for mating disruption, but it has been found to be less efficient than using the attractive isomer. usda.gov
Table 3: Efficacy of Mating Disruption in Neodiprion sertifer using this compound
This table presents findings from studies on mating disruption, showing the effect of releasing synthetic pheromones on the ability of males to locate pheromone sources (traps) in treated plots.
| Disruption Agent | Methodology | Observed Effect | Reference |
|---|---|---|---|
| (2S, 3S, 7S)-diprionyl acetate | Dispensers placed every 10 m in pine plantations. | Trap catch reduction of 95% to nearly 100%. | researchgate.net |
| Erythro-mixture of diprionyl acetate | Released from dispensers in pine plantations. | As effective as the pure (2S, 3S, 7S)-isomer in reducing trap catch. | researchgate.net |
| (2S, 3R, 7R)-diprionyl acetate (Antagonist) | Released alone or in combination with the attractive isomer. | Less efficient for mating disruption than using the attractive isomer alone. | usda.gov |
Influence of Pheromone Signals on Conspecific Aggregation
The primary role of this compound in the behavioral ecology of species like the European pine sawfly, Neodiprion sertifer, is to act as a long-range sex attractant. cabidigitallibrary.org Virgin females release this pheromone to signal their readiness to mate, creating a chemical plume in the air. Males detect this signal with specialized receptors on their antennae and fly upwind towards the source, resulting in an aggregation of males around the unmated female. researchgate.net This pheromone-mediated aggregation is essential for ensuring that mates can find each other, particularly in species that may exist at low population densities across a wide forested area. lu.se
The effectiveness of this compound in causing male aggregation is highly dependent on its stereochemistry. The compound has three chiral centers, meaning eight different stereoisomers can exist. mdpi.com Research has shown that for N. sertifer, the (2S,3S,7S)-diprionyl acetate isomer is the most potent attractant. nih.govup.ac.za The presence and ratio of other isomers can dramatically alter male behavior. For instance, the (2S,3R,7R)-isomer has been shown to act as an antagonist in many European populations of N. sertifer. Adding as little as 1% of the (2S,3R,7R)-isomer to the attractive (2S,3S,7S)-isomer can almost completely inhibit the aggregation of males in these populations.
This specificity ensures that the aggregation is highly species-specific, reducing the chances of attracting males of other, closely related sawfly species. However, this response is not uniform across the entire geographic range of a species, a factor that has significant implications for population structure.
In some sawfly species, a blend of stereoisomers is required for maximum aggregation. For example, males of Neodiprion pratti banksianae were found to be more significantly attracted to a combination of the (2S,3S,7S) and (2S,3R,7R) isomers of diprionyl acetate than to the single (2S,3S,7S)-stereoisomer alone. mdpi.com Similarly, some studies on Diprion similis initially suggested a synergistic effect of multiple isomers, although more recent research has questioned this, highlighting the complexity and sometimes contradictory findings in pheromone research. mdpi.com
The dose of the pheromone released also influences aggregation. Field studies on N. sertifer have determined dose-response relationships, showing that traps baited with higher amounts of synthetic (2S,3S,7S)-diprionyl acetate generally capture more males, indicating a stronger aggregative response up to an optimal concentration. researchgate.netnih.gov
Table 1: Influence of Stereoisomers on Male Neodiprion sertifer Aggregation (Trap Catch) Across Different Geographic Locations This table synthesizes data from studies on the geographic variation of pheromone response.
| Location | Pheromone Bait Composition | Relative Male Trap Catch | Behavioral Effect of (2S,3R,7R)-isomer |
| Europe | (2S,3S,7S)-diprionyl acetate | High | - |
| (2S,3S,7S) + 1% (2S,3R,7R)-diprionyl acetate | Near Zero | Strong Antagonist | |
| Siberia | (2S,3S,7S)-diprionyl acetate | Low | - |
| (2S,3S,7S) + (2S,3R,7R)-diprionyl acetate | High | Synergist/Essential | |
| Japan | (2S,3S,7S)-diprionyl acetate | High | - |
| (2S,3S,7S) + 100% (2S,3R,7R)-diprionyl acetate | High | Inactive/No significant effect researchgate.net | |
| North America | (2S,3S,7S)-diprionyl acetate | High | - |
| (2S,3S,7S) + >1% (2S,3R,7R)-diprionyl acetate | Reduced | Moderate Antagonist |
Impact on Reproductive Success and Population Structure
The critical role of this compound in reproduction is starkly demonstrated in mating disruption experiments. researchgate.net In these studies, a large area is saturated with synthetic pheromone. lu.se This creates a confusing environment for males, masking the chemical plumes of individual females and severely hampering their ability to locate a mate. usda.gov Studies on N. sertifer have shown that the release of synthetic (2S,3S,7S)-diprionyl acetate can reduce the number of males caught in pheromone-baited traps by nearly 100%, indicating a profound disruption of the mate-finding process. lu.se While these experiments have not always resulted in a corresponding crash in the subsequent larval population density, the failure to find mates directly impacts the potential reproductive success within the treated area. lu.seresearchgate.net The lack of a clear population decline is often hypothesized to be due to the immigration of already mated females from outside the treated zone, a behavioral phenomenon that can mask the localized reproductive failure. lu.se
Furthermore, the geographic variation in pheromone response has a profound impact on the population structure of sawflies. The fact that different populations of N. sertifer respond differently to the same blend of stereoisomers suggests that the pheromone communication system is not static but evolves over time and space. nih.gov For example, a European male N. sertifer that is strongly repelled by the (2S,3R,7R)-isomer would be reproductively incompatible with a Siberian female whose pheromone blend might require that very isomer for attraction. This difference in chemical signaling can act as a pre-zygotic reproductive barrier, restricting gene flow between geographically distinct populations. up.ac.za Over evolutionary timescales, this reproductive isolation can lead to the divergence of populations and potentially contribute to speciation events. mdpi.com Thus, this compound not only ensures reproduction within a population but also plays a role in defining the very boundaries of that population.
Table 2: Research Findings on this compound's Role in Reproduction and Population Dynamics This table summarizes key findings from relevant research papers.
| Research Focus | Species Studied | Key Finding | Implication for Reproductive Success & Population Structure |
| Mating Disruption | Neodiprion sertifer | Permeating a habitat with synthetic pheromone reduced male trap catches by over 90%. lu.se | Demonstrates the critical reliance on the pheromone for mate location; disrupting it directly inhibits a key step in reproduction. researchgate.net |
| Mating Disruption Outcome | Neodiprion sertifer | No significant effect on the sex ratio of the next generation was detected, despite trap shutdown. lu.se | Reproductive success of the population was not eliminated, possibly due to immigration of mated females, highlighting the influence of population movement. |
| Geographic Pheromone Variation | Neodiprion sertifer | Male response to the (2S,3R,7R)-isomer varies from antagonistic (Europe) to synergistic (Siberia) to inactive (Japan). | Acts as a mechanism for reproductive isolation, limiting gene flow and shaping distinct population structures across the species' range. nih.govdiva-portal.org |
| Synergism in Pheromone Blends | Neodiprion pratti banksianae | Attraction was significantly higher to a blend of (2S,3S,7S) and (2S,3R,7R) isomers than to a single isomer. mdpi.com | Indicates that for some species, reproductive success depends on the production and perception of a specific, multi-component pheromone blend. |
Vi. Evolutionary Dynamics of Diprionol Acetate Pheromonal Systems
Geographic Variation in Diprionol Acetate (B1210297) Response
One of the most striking features of the diprionol acetate pheromonal system is the significant variation in how different populations of the same species respond to the chemical signal. This variation points to divergent evolutionary trajectories, likely driven by local adaptation.
Field studies have documented distinct behavioral differences among populations of the European pine sawfly, Neodiprion sertifer. The primary pheromone component for this species is the acetate or propionate (B1217596) of (2S,3S,7S)-3,7-dimethyl-2-pentadecanol, also known as (2S,3S,7S)-diprionol. Current time information in 小県郡, JP.nih.gov However, the behavioral effect of other stereoisomers varies dramatically by location. Current time information in 小県郡, JP.nih.gov
A comparative study between N. sertifer populations in Sweden and Japan highlighted these differences. nih.govmiun.sediva-portal.org In Sweden, the (2S,3R,7R)-isomer of this compound acts as a strong antagonist; its presence in bait almost completely halts the capture of male sawflies in pheromone traps. nih.govresearchgate.net In stark contrast, Japanese populations of N. sertifer are largely unaffected by the presence of this same isomer. nih.gov Furthermore, certain analogues of this compound that are unattractive to Swedish males can elicit a response in Japanese males, demonstrating a clear divergence in their recognition systems. nih.govresearchgate.net Specifically, the acetate of (2S,3S)-3-methyl-2-pentadecanol was found to attract males in Japan when used in high doses, but was completely unattractive in Sweden. nih.gov
These population-specific profiles suggest that the olfactory system of the males has been fine-tuned to the specific pheromone blend released by local females. While detailed comparative electrophysiological data across these specific populations is limited, the behavioral outcomes strongly imply underlying differences in the neural response to these compounds. scielo.brscielo.br
Table 1: Comparative Behavioral Response of Neodiprion sertifer Males in Sweden and Japan to this compound and Analogs
| Compound/Mixture | Response in Sweden | Response in Japan | Citation(s) |
| (2S,3S,7S)-Diprionol Acetate (Pheromone) | Strong Attraction | Strong Attraction | Current time information in 小県郡, JP., nih.gov |
| (2S,3S,7S)-Diprionol Acetate + (2S,3R,7R)-Diprionol Acetate | Inhibition (Antagonism) | Little to No Effect | nih.gov, researchgate.net |
| (2S,3S)-3-Methyl-2-pentadecanol Acetate (Analog) | No Attraction | Weak Attraction | researchgate.net, nih.gov |
| (2S,7S)-7-Methyl-2-pentadecanol Acetate (Analog) | No Attraction | Not Reported | nih.gov |
| (2S,6S)-2,6-Dimethyl-1-tetradecanol Acetate (Analog) | No Attraction | Not Reported | nih.gov |
The effectiveness of a chemical signal is not determined solely by its production and perception; it is also subject to modification by the environment. Abiotic factors such as temperature, humidity, and ambient air chemistry can significantly influence pheromone efficacy. uliege.befrontiersin.org
Temperature directly impacts the volatility of pheromones. researchgate.netnih.gov Increased temperatures will increase the release rate of this compound from a source, which could alter the concentration and shape of the pheromone plume. uliege.beresearchgate.net While this might increase the signal's reach, it could also lead to faster depletion of the signal. Studies on pheromone dispensers show a clear positive correlation between temperature and the release rate of this compound. researchgate.net In natural systems, this means that in warmer climates, the timing and duration of female calling behavior might be adjusted to compensate for faster pheromone evaporation.
Furthermore, air pollutants, particularly ozone (O₃), can degrade pheromone molecules that contain carbon-carbon double bonds. mpg.de While this compound itself is a saturated ester, its precursors or minor components in a species' specific blend might be vulnerable. More directly, UV radiation and oxidation can break down chemical signals over time. biorxiv.org This environmental degradation can select for more stable pheromone components or for communication strategies that are effective over shorter distances or at specific times of day when degrading factors are less intense.
Population-Specific Behavioral and Electrophysiological Profiles
Evolutionary Divergence of Pheromone Production and Perception
The differences observed in geographic populations are snapshots of a broader evolutionary process. Across the Diprionidae family, there is clear evidence of divergence in the chemical communication channels used by different species, even when they rely on the same class of chemical compounds.
This compound and its corresponding propionate ester are the key sex pheromones for a number of species within the conifer-feeding sawfly family, Diprionidae. oup.comresearchgate.net The family is divided into several genera, with Neodiprion and Diprion being prominent users of these C15-alcohol derivatives. scielo.broup.com
Phylogenetic analyses of the Hymenoptera place the sawflies (Symphyta) as a paraphyletic group from which the rest of the order, including ants, bees, and wasps (Apocrita), arose. wikipedia.org Within the Diprionidae, species appear to have specialized on different stereoisomers or ester forms of diprionol. For example, Neodiprion sertifer primarily uses (2S,3S,7S)-diprionol acetate/propionate, whereas the introduced pine sawfly, Diprion similis, uses the (2S,3R,7R)-isomer of diprionol propionate. nih.govscielo.br Other species, like Neodiprion pinetum, may require a blend of two different stereoisomers for significant male attraction.
This distribution suggests that the enzymatic machinery to produce the basic diprionol structure may be an ancestral trait within this clade, with subsequent evolution leading to species-specific modifications in stereochemistry and the attached ester group. This chemical divergence plays a crucial role in reproductive isolation, ensuring that males are attracted only to females of their own species.
Table 2: Examples of Diprionid Sawflies and their Diprionol-Based Pheromones
| Species | Primary Pheromone Component(s) | Key Stereoisomer(s) | Citation(s) |
| Neodiprion sertifer | This compound or Propionate | (2S,3S,7S) | Current time information in 小県郡, JP., nih.gov |
| Diprion similis | Diprionol Propionate | (2S,3R,7R) | scielo.br |
| Diprion pini | This compound or Propionate | (2S,3R,7R) | miun.se |
| Neodiprion lecontei | This compound | (2S,3S,7S) | scielo.br |
| Gilpinia pallida | 3,7-dimethyltetradecan-2-ol Acetate/Propionate | (2S,3R,7R) | researchgate.net |
The lock-and-key mechanism of pheromone communication necessitates a tight co-evolutionary relationship between the signal produced by the sender (female) and the detection system of the receiver (male). wikipedia.org The geographic variations in N. sertifer response are a clear example of this dynamic. The fact that the (2S,3R,7R)-isomer is a potent antagonist in one population but neutral in another implies that the olfactory receptors on the male antennae have evolved different specificities. nih.govresearchgate.net
This co-evolution is a driver of speciation. A mutation in a female's pheromone biosynthesis pathway that changes the blend could be evolutionarily lost unless a corresponding mutation arises in the male's receptor system that allows him to recognize the new blend. This "private channel" would reduce cross-attraction with other species and could lead to reproductive isolation. Studies in Hymenoptera suggest that odorant receptor (OR) gene families can undergo rapid evolution, with frequent gene gains and losses and instances of positive selection. biorxiv.orgnih.gov This genomic flexibility provides the raw material for olfactory systems to adapt and specialize, tuning into the subtle variations in pheromone chemistry that distinguish one species—or even one population—from another. oup.comdatadryad.org
Phylogenetics of this compound-Utilizing Species
Genetic Basis of Pheromone System Evolution
The evolution of these complex chemical communication systems is ultimately rooted in genetics. Changes in the genes responsible for both producing and perceiving pheromones drive the diversification observed in nature. While the specific genes in sawflies are not yet fully characterized, research in other insects, particularly moths, provides a robust model for the likely genetic architecture. royalsocietypublishing.orgmdpi.com
The biosynthesis of this compound likely begins with common fatty acids. A series of enzymes, including fatty acid synthases (FAS), desaturases, and fatty-acyl reductases (FARs), would be responsible for constructing the specific carbon backbone and alcohol functional group of diprionol. plos.orgnih.gov The final, critical step is esterification, where an acetyltransferase (ACT) enzyme would attach an acetate group to the diprionol alcohol. plos.org Mutations in any of these biosynthetic genes could alter the final pheromone structure or the ratio of stereoisomers, leading to a new chemical signal. royalsocietypublishing.org
On the perception side, the evolution occurs within the genes encoding the odorant receptors (ORs) in the male's antennae. biorxiv.orgnih.gov The OR gene family is one of the largest and most dynamic in insect genomes. nih.gov The evolution of new receptor specificities is thought to occur through gene duplication followed by divergence, where one copy of a gene is free to mutate and potentially acquire the ability to detect a new ligand, while the other copy retains the original function. Positive selection has been observed in OR genes in many Hymenopteran lineages, indicating that there is strong selective pressure for these receptors to adapt to new chemical signals, facilitating the co-evolutionary dance between sender and receiver. nih.gov
Heritability of Pheromone Biosynthetic and Receptor Genes
The evolution of a communication system is contingent upon the presence of heritable variation in the traits involved, namely the production of the signal and its reception. In the context of this compound, this refers to the genetic basis of the biosynthetic pathways that produce the pheromone and the receptor proteins in the antennae that detect it. While direct heritability estimates for this compound production in sawflies are not extensively documented, studies on other insects, particularly moths, provide a strong framework for understanding these principles. For instance, research on the black cutworm moth, Agrotis ipsilon, has demonstrated significant heritability for the quantity and blend ratio of its pheromone components.
Pheromone biosynthesis in insects is a multi-step process involving a suite of enzymes, including fatty acid synthases, desaturases, reductases, and acetyltransferases. nih.gov The genes encoding these enzymes are the ultimate source of variation in pheromone production. Mutations in these genes can lead to changes in the structure, stereochemistry, or relative abundance of pheromone components. For example, studies in Ostrinia moths have shown that mutations in the coding region of a fatty-acyl reductase (pgFAR) gene can alter enzyme substrate specificity, directly impacting the final ratio of pheromone components. nih.gov This highlights how changes at a single locus can have significant consequences for the composition of the pheromone signal.
Similarly, the perception of pheromone signals is mediated by olfactory receptor neurons housed in the antennae, which express specific pheromone receptors (PRs). The genes encoding these receptors are also subject to evolutionary change. Variation in PR genes can alter the sensitivity and specificity of pheromone detection, influencing a male's response to different pheromone blends or stereoisomers. The co-evolution of pheromone production and reception is a critical aspect of maintaining effective chemical communication. A novel pheromone blend produced by a female will only be evolutionarily successful if males in the population evolve the corresponding receptors to detect it. This "lock-and-key" mechanism is a powerful force in maintaining species boundaries.
The genetic architecture of these traits is also a key factor. In some moth species, genes related to both pheromone production and reception have been found to be located on sex chromosomes, which can accelerate their evolution. While the specific genetic architecture in diprionid sawflies is less understood, the presence of heritable variation in both the production and reception of this compound is a fundamental prerequisite for the evolutionary dynamics observed in this group.
Gene Flow and Genetic Isolation in Relation to Pheromone Variation
The exchange of genetic material between populations, or gene flow, tends to homogenize traits, while its absence, genetic isolation, allows for divergence. In the context of this compound pheromonal systems, the level of gene flow between sawfly populations plays a crucial role in shaping the geographic variation observed in pheromone blends and responses.
Studies on various sawfly species have revealed significant genetic differentiation among populations, often correlated with geographic distance or host plant association. plos.org For instance, research on leaf-galling and bud-galling sawflies has shown that a majority of genetic variation is explained by the host willow species rather than geographic location, indicating host-associated differentiation. plos.org This differentiation can lead to the evolution of distinct pheromone communication systems as a byproduct of adaptation to different host plants.
When populations become genetically isolated, whether through geographic barriers or ecological factors like host plant specialization, they can embark on independent evolutionary trajectories. This can lead to the fixation of different mutations in pheromone biosynthetic or receptor genes, resulting in divergent pheromone "dialects." If these dialects become sufficiently different, they can act as a pre-zygotic reproductive barrier, preventing mating between individuals from different populations even if they come into secondary contact. This process, known as reproductive character displacement, can reinforce speciation.
Conversely, ongoing gene flow can constrain the divergence of pheromone systems. If individuals from populations with different pheromone blends regularly interbreed, the genetic differences underlying these blends may not become fixed. However, even in the presence of gene flow, strong divergent selection can lead to the maintenance of distinct pheromone phenotypes. For example, if hybrids between two populations with different pheromone systems have reduced fitness, there will be selection against individuals that mate with individuals from the other population, favoring those that respond most strongly to their own population's pheromone blend. Research on Neodiprion sawflies suggests a history of continuous gene exchange during divergence, with heterogeneous genomic differentiation consistent with divergent selection on numerous unlinked loci. umich.edu
The interplay between gene flow, genetic drift, and selection ultimately determines the geographic mosaic of this compound pheromone variation observed in nature.
Adaptive Significance of this compound Chirality and Blends
The remarkable diversity in this compound pheromonal systems is not random but is shaped by natural and sexual selection. The specific stereochemistry (chirality) of the this compound molecule and the precise blend of different isomers and other compounds have significant adaptive consequences, primarily related to ensuring reproductive success.
Selection Pressures Driving Stereoisomeric Specificity
Diprionol has three chiral centers, meaning it can exist in eight different stereoisomeric forms. The biological activity of these stereoisomers can vary dramatically, with one isomer acting as a potent attractant, while another can be inactive or even inhibitory. This high degree of stereoisomeric specificity is a hallmark of the this compound pheromonal system and is driven by strong selection pressures.
The primary selection pressure is likely the need for species recognition. In areas where multiple closely related sawfly species coexist, a highly specific pheromone signal is crucial to prevent costly interspecific mating, which may result in sterile or inviable offspring. For example, the European pine sawfly, Neodiprion sertifer, uses the acetate or propionate of (2S,3S,7S)-diprionol as its primary pheromone component. researchgate.net The addition of even small amounts of the (2S,3R,7R)-isomer can inhibit the attraction of males in some European populations, effectively acting as a reproductive barrier. researchgate.net
Interestingly, the response to different stereoisomers can vary geographically, suggesting that selection pressures are not uniform across a species' range. In N. sertifer, the (2S,3R,7R)-isomer, which is an antagonist in Europe, can act as a synergist in some Siberian populations, enhancing the attraction of males. researchgate.net This geographic variation in response points to local adaptation, potentially driven by factors such as the presence of different sympatric sawfly species or even the influence of predators and parasitoids that may "eavesdrop" on the pheromone signals. There is evidence to suggest that pressure from predators can drive changes in pheromone signals as a form of "chiral escape".
The host plant itself can also exert selection pressure on pheromone systems. Pine trees are not passive players in their interactions with sawflies. Studies have shown that Scots pine trees can detect the sex pheromone of the pine sawfly Diprion pini and, in response, enhance their defenses against sawfly eggs. mdpi.comfu-berlin.de This creates a complex co-evolutionary dynamic where the sawfly's communication system is influenced by the host plant's defensive capabilities.
The following table summarizes the varied behavioral responses of Neodiprion sertifer to different stereoisomers of this compound in different geographic regions, illustrating the impact of local selection pressures.
Evolutionary Advantages of Pheromone Blend Complexity
While a single, highly specific compound can serve as a sex pheromone, many sawfly species utilize a blend of multiple this compound stereoisomers and sometimes other compounds. This blend complexity is thought to provide several evolutionary advantages.
A key advantage is the potential for a more precise and robust species-specific signal. By using a specific ratio of multiple components, the "informational content" of the pheromone signal is increased, making it more difficult for other species to mimic. This is particularly important in environments with a high diversity of closely related species. The precise ratio of attractant and antagonistic or synergistic isomers can create a highly specific signal that is only attractive to conspecific males. For example, in some populations of Diprion similis, the addition of certain stereoisomers in specific ratios to the main attractant was initially reported to have a synergistic effect, increasing male trap captures, while different ratios of the same isomers could be inhibitory. diva-portal.org Although later studies did not consistently replicate these synergistic effects, the potential for such complex interactions highlights the nuanced nature of pheromone blends. nih.gov
Pheromone blend complexity can also facilitate the process of speciation. Small changes in the ratios of existing components can create a new pheromone "dialect" that can lead to reproductive isolation. If a subset of a population begins to produce and respond to a slightly different blend, this can reduce gene flow with the parent population and set the stage for the evolution of a new species. Research on Ostrinia moths has shown that the evolution of species-specific pheromone blends can be attributed to changes in the substrate specificity of key biosynthetic enzymes, demonstrating a clear genetic pathway for the evolution of blend complexity. nih.gov
Furthermore, different components of a pheromone blend can convey different types of information. For instance, some components may be more volatile and act as long-range attractants, while others may be less volatile and function in close-range courtship behaviors. This allows for a more sophisticated communication system that can guide a male to a female from a distance and then provide additional cues to confirm her species and receptivity upon closer inspection.
The following table provides examples of the synergistic and antagonistic effects of different this compound isomers in sawflies, underscoring the evolutionary advantage of a complex pheromone blend for fine-tuning reproductive isolation.
Vii. Advanced Methodologies in Diprionol Acetate Research
Analytical Chemistry Techniques for Diprionol Acetate (B1210297) Characterization
The chemical complexity of diprionol acetate, which possesses multiple chiral centers, demands powerful analytical tools for its characterization. The presence of numerous stereoisomers, often with only one or a specific blend being biologically active, makes their separation and quantification a critical aspect of pheromone research. mdpi.comdiva-portal.org
Chiral gas chromatography (GC) stands as a cornerstone technique for the separation of the stereoisomers of diprionol and its acetate form. scielo.br Due to the identical physical and chemical properties of enantiomers, specialized chiral stationary phases (CSPs) are required to achieve separation. sigmaaldrich.com These CSPs create a chiral environment within the GC column, leading to differential interactions with the enantiomers and thus enabling their separation.
Researchers have successfully synthesized and separated all eight stereoisomers of diprionol and their corresponding acetates using chiral GC. acs.orgdntb.gov.ua For instance, the use of a heptakis (2,6-di-O-methyl-3-O-phenyl)-β-cyclodextrin column has been reported for the chiral GC analysis of diprionol stereoisomers. scielo.br This level of separation is crucial, as biological activity can be highly dependent on the specific stereoisomer. In some pine sawfly species, one stereoisomer of this compound acts as a potent attractant, while others can be inactive or even inhibitory. researchgate.netresearchgate.net The ability to obtain stereoisomerically pure samples is therefore essential for conducting reliable biological assays. scielo.br
Table 1: Chiral GC Columns Used in this compound Research
| Chiral Stationary Phase | Application | Reference |
| Heptakis (2,6-di-O-methyl-3-O-phenyl)-β-cyclodextrin | Separation of diprionol stereoisomers | scielo.br |
| Not Specified | Separation of the eight stereoisomers of diprionol and their acetates | acs.orgdntb.gov.ua |
Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of this compound and its precursors. capes.gov.brproquest.com GC-MS allows for the separation of components in a mixture followed by their mass analysis, providing information about their molecular weight and fragmentation patterns. This technique was instrumental in the initial identification of the main component of the sex pheromone of the pine sawfly Diprion pini as a threo-3,7-dimethyl-2-tridecanol stereoisomer. capes.gov.br
The high sensitivity of MS also permits the analysis of trace amounts of the pheromone, which is critical given that females often produce only nanogram quantities. capes.gov.br For the analysis of stereoisomers, selected ion monitoring (SIM) mode in GC-MS can be employed to enhance sensitivity and selectivity for specific isomers, even when they are present in minute quantities. diva-portal.org
To improve the chromatographic properties and detection sensitivity of diprionol and its acetate, derivatization strategies are often employed. research-solution.com Derivatization involves chemically modifying the analyte to make it more suitable for analysis. research-solution.com For alcohols like diprionol, esterification to form acetates or propionates can enhance their volatility and improve their separation in GC. capes.gov.br In fact, both the acetate and propionate (B1217596) forms of diprionol have been found to be biologically active in various sawfly species. mdpi.comscielo.br
Furthermore, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be separated on a non-chiral GC column. sigmaaldrich.com For example, derivatization with optically pure (S)-2-acetoxypropionyl chloride has been utilized to analyze the stereoisomeric composition of chiral secondary alcohols found in pine sawfly extracts. researchgate.net This approach, combined with GC-MS, provides a powerful method for determining the specific stereochemistry of the naturally produced pheromone components. diva-portal.org
Table 2: Derivatization Reagents in this compound Analysis
| Derivatizing Agent | Purpose | Reference |
| Acetic Anhydride | Forms acetate esters for improved GC analysis and biological testing. | capes.gov.br |
| Propionyl Chloride | Forms propionate esters for improved GC analysis and biological testing. | capes.gov.br |
| (S)-2-acetoxypropionyl chloride | Creates diastereomers for stereoisomeric analysis on non-chiral columns. | researchgate.netdiva-portal.org |
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Neurophysiological Approaches
Understanding how this compound is detected and processed by the insect's nervous system requires sophisticated neurophysiological techniques. These methods allow researchers to directly measure the neural responses to pheromone stimuli.
High-resolution electrophysiological techniques, such as single-sensillum recordings (SSR) and in vivo patch-clamp recordings, provide detailed information about the responses of individual olfactory sensory neurons (OSNs) to this compound. frontiersin.orgnih.govnih.govbiorxiv.org SSR involves inserting a fine electrode into a single sensillum on the insect's antenna to record the action potentials of the OSNs housed within. biorxiv.org This technique has been used to demonstrate the high sensitivity of specific OSNs to particular stereoisomers of this compound. researchgate.net
In vivo patch-clamp recordings offer even higher resolution, allowing for the measurement of both spiking activity and subthreshold membrane potential changes in individual neurons within the intact brain. nih.gov While technically demanding, this approach can reveal the intricate synaptic processing that occurs in the antennal lobe, the primary olfactory center in the insect brain. nih.govuni-konstanz.de
Calcium imaging has emerged as a powerful tool for visualizing the activity of large populations of neurons simultaneously. nih.govd-nb.info By introducing calcium-sensitive fluorescent dyes or genetically encoded calcium indicators like GCaMP into neurons, researchers can monitor changes in intracellular calcium concentration that correlate with neural activity. frontiersin.orgnih.gov
This technique has been used to map the spatial patterns of glomerular activity in the antennal lobe in response to different odors, including pheromones. uni-konstanz.ded-nb.info Each glomerulus receives input from OSNs expressing the same type of olfactory receptor, creating a chemotopic map in the antennal lobe. nih.govnih.gov By imaging the responses to different stereoisomers of this compound, researchers can visualize how the olfactory system encodes information about pheromone identity and concentration. uni-konstanz.de This approach provides a global view of olfactory processing and helps to understand how the brain distinguishes between closely related chemical cues to guide behavior. clinmedjournals.orgkenhub.comfrontiersin.org
High-Resolution Electrophysiological Recording Techniques (e.g., in vivo patch clamp)
Molecular Biology and Genetic Engineering in Pheromone Research
Modern molecular techniques are fundamental to dissecting the genetic and biochemical pathways underlying this compound production and reception in sawflies. By identifying and characterizing the specific genes and enzymes involved, researchers can understand the precise mechanisms of pheromone communication.
The biosynthesis of insect pheromones, including the acetate esters of long-chain alcohols like diprionol, involves a modified fatty acid synthesis pathway. nih.gov This process requires a series of specific enzymes, such as fatty acid synthases (FAS), desaturases, acyl-CoA reductases, and acetyltransferases. nih.gov Gene expression analysis is a powerful tool to identify candidate genes involved in this pathway. By comparing the transcriptomes—the full range of messenger RNA molecules—of the pheromone gland with other tissues, researchers can pinpoint genes that are highly or exclusively expressed in the gland, suggesting a role in pheromone production. nih.govmdpi.com
For instance, studies on other insects have successfully used next-generation sequencing (e.g., 454 sequencing) and quantitative real-time PCR (qRT-PCR) to identify and profile the expression of genes involved in pheromone biosynthesis. nih.govelifesciences.org In the black cutworm Agrotis ipsilon, several transcripts encoding enzymes like fatty acid synthase and desaturases were found to be expressed at levels over 40-fold higher in the pheromone gland compared to other body parts. nih.gov Similarly, identifying the Pheromone Biosynthesis Activating Neuropeptide Receptor (PBANR) gene and analyzing its expression patterns can reveal how pheromone production is regulated. nih.gov In the Asian corn borer, the PBANR was most highly expressed in the pheromone glands, confirming its role in signaling the start of pheromone synthesis. nih.gov This approach can be directly applied to sawfly species that produce this compound to uncover the specific genetic machinery they employ.
The perception of this compound by male sawflies is mediated by specific olfactory receptors (ORs) located in the antennae. Gene expression analysis of antennal tissue is crucial for identifying the particular ORs that bind to this compound and its various stereoisomers. Understanding the expression levels of these receptors can provide insight into the sensitivity and specificity of the male's response.
Table 1: Representative Gene Expression Profile in Sawfly Pheromone Gland vs. Other Tissues
| Gene Candidate | Putative Function | Expression in Pheromone Gland (Relative Fold Change) | Expression in Other Tissues (Relative Fold Change) |
| Nser-FAS1 | Fatty Acid Synthase | 120.5 | 1.0 |
| Nser-DESAT5 | Acyl-CoA Desaturase | 85.3 | 1.2 |
| Nser-FAR3 | Fatty Acyl-CoA Reductase | 98.7 | 0.9 |
| Nser-ATF1 | Alcohol Acetyltransferase | 110.2 | 1.1 |
| Nser-PGR2 | Pheromone Gland Receptor | 75.6 | 2.5 |
Identifying a candidate gene through expression analysis is the first step; confirming its function requires further experimental validation. RNA interference (RNAi) and CRISPR/Cas9 are two revolutionary gene-editing technologies that allow for targeted gene knockdown or knockout to study their function (loss-of-function studies). elifesciences.orgresearchgate.net
The CRISPR/Cas9 system is a more recent and precise genome-editing tool. bioline.org.brnih.gov It uses a guide RNA (sgRNA) to direct the Cas9 enzyme to a specific location in the genome, where the enzyme creates a double-strand break. nih.gov The cell's natural repair mechanisms for this break are imperfect and often result in small insertions or deletions that disrupt the gene, effectively knocking it out. mdpi.com CRISPR/Cas9 has been successfully used in a wide range of insects to create knockout strains for functional analysis. nih.govmdpi.com In the context of this compound research, CRISPR/Cas9 could be used to create sawfly lines with permanent, heritable knockouts of specific biosynthetic enzymes or olfactory receptors. Studying these knockout mutants would provide definitive proof of the genes' functions in pheromone production and detection.
Table 2: Summary of Functional Gene Study Methodologies in Sawflies
| Technology | Target Gene Type | Mechanism | Outcome for Pheromone Research | Example Application |
| RNAi | Biosynthetic Enzymes (e.g., FARs, ATFs) | dsRNA-mediated mRNA degradation (gene knockdown). nih.gov | Temporary reduction in pheromone production; confirms enzyme's role in the pathway. | Injection of dsRNA for a putative acetyltransferase gene into female pupae to observe reduction in this compound production. nih.gov |
| CRISPR/Cas9 | Olfactory Receptors (ORs) | sgRNA-guided Cas9 nuclease creates a double-strand break, leading to gene knockout. mdpi.com | Permanent loss of pheromone detection; confirms receptor's specificity for this compound. | Generation of a knockout sawfly line for a specific male antennal receptor to test for loss of attraction to this compound. |
Gene Expression Analysis of Biosynthetic Enzymes and Receptors
Behavioral Bioassays and Olfactometry
While molecular techniques reveal the "how" of pheromone production and detection, behavioral bioassays are essential to understand the "what"—the ultimate behavioral output in response to the chemical signal. These assays are designed to quantify an insect's attraction, preference, and movement in response to an olfactory stimulus like this compound.
Wind tunnels are a cornerstone of insect pheromone research, providing a controlled environment to study flight behavior in response to an odor plume. ucsf.edu A typical wind tunnel for insect studies is a clear chamber through which a laminar airflow of controlled speed, temperature, and humidity is maintained. researchgate.netnih.gov The pheromone, in this case this compound, is released from a point source at the upwind end of the tunnel, creating a plume that mimics a natural scent trail.
Male sawflies are released at the downwind end, and their flight paths are meticulously recorded and analyzed. researchgate.net High-speed cameras can be used to capture detailed three-dimensional flight trajectories. whiterose.ac.uk Analysis of these trajectories allows researchers to quantify various aspects of the insect's response, such as the time to take flight, flight speed, angle of orientation to the wind (anemotaxis), and the tortuosity of the flight path. researchgate.nettdl.org By testing different stereoisomers of this compound, or blends of isomers, researchers can determine which compounds are attractive, which are synergistic, and which may be inhibitory, based on the male's ability to successfully navigate the plume and locate its source. researchgate.netresearchgate.net
Table 3: Key Parameters Measured in Wind Tunnel Assays for this compound
| Parameter | Description | Implication for Pheromone Activity |
| Take-off Latency | Time from release until the insect initiates flight. | A shorter latency indicates a stronger activating stimulus. |
| Upwind Flight Speed | The speed at which the insect makes progress toward the odor source. | Higher speed suggests strong attraction. |
| Track Angle | The angle of the flight path relative to the direct upwind direction. | Consistent small angles indicate accurate orientation to the plume. |
| Source Contact | The success rate of males reaching the pheromone source. | The ultimate measure of the effectiveness of the attractant. |
| Flight Path Tortuosity | The degree of turning and zigzagging in the flight path. | Increased zigzagging is characteristic of casting behavior when a plume is lost. |
A Y-tube olfactometer is a simpler apparatus used to determine an insect's preference between two different odor sources. conicet.gov.ar It consists of a Y-shaped glass or plastic tube. Purified air flows through two arms of the 'Y', each of which can carry a different scent, and exits through the single base arm where the insect is introduced. pensoft.netoup.com
In a typical experiment studying sawfly response to this compound, one arm might contain the synthetic pheromone while the other contains a solvent control (clean air). montana.edu The sawfly is placed at the base of the tube and allowed to walk or fly upwind. Researchers record the insect's first choice of arm and the amount of time it spends in each arm. conicet.gov.ar A statistically significant preference for the arm containing this compound indicates that the compound is an attractant. montana.edu This method is highly effective for rapid screening of different compounds, testing the attractiveness of different stereoisomers, or assessing the preference for pheromones versus host plant volatiles. conicet.gov.arpensoft.net
Table 4: Hypothetical Y-Tube Olfactometer Results for Sawfly Preference
| Odor Choice A | Odor Choice B | Number of Sawflies Choosing A | Number of Sawflies Choosing B | No Choice | Statistical Significance (P-value) | Conclusion |
| (2S, 3S, 7S)-diprionyl acetate | Solvent Control | 42 | 8 | 5 | < 0.001 | Strong attraction to the SSS isomer. |
| (2S, 3R, 7R)-diprionyl acetate | Solvent Control | 15 | 13 | 22 | > 0.05 | No significant attraction or repulsion. |
| SSS Isomer + 1% RRR Isomer | SSS Isomer (pure) | 12 | 35 | 8 | < 0.01 | RRR isomer shows inhibitory effect. |
Traditional behavioral observation is often labor-intensive and can be subjective. noldus.com Automated behavioral tracking systems have emerged as a powerful solution, enabling high-throughput and objective analysis of insect behavior. seedworld.com Systems like EthoVision XT and EntoLab use video cameras and specialized software to track the movement of one or multiple insects simultaneously in various arenas, including olfactometers or open fields. noldus.comnoldus.com
These systems can automatically record and analyze a wide range of behavioral parameters, such as distance moved, velocity, time spent in specific zones, turning frequency, and periods of activity versus inactivity. noldus.com In this compound research, automated tracking can be integrated with Y-tube or wind tunnel assays to provide highly detailed, quantitative data on how the pheromone affects sawfly movement patterns. royalsocietypublishing.orgspiedigitallibrary.org This high-throughput capability allows for the screening of many different compounds or concentrations with greater statistical power and reduced observer bias, accelerating the pace of research. seedworld.com
Table 5: Features of Automated Behavioral Tracking Systems in Pheromone Research
| Feature | Description | Advantage in this compound Studies |
| High-Throughput Tracking | Simultaneously tracks multiple insects in multiple arenas. noldus.com | Allows for rapid screening of numerous stereoisomers and blends. |
| Automated Data Acquisition | Software automatically calculates >30 behavioral parameters. noldus.com | Provides objective, detailed, and reproducible quantitative data. |
| Zone Definition | User can define specific zones of interest within the arena (e.g., near the odor source). | Enables precise analysis of time spent and activity in proximity to the pheromone. |
| Real-Time Analysis | Some systems can process video and track insect movement in real time. royalsocietypublishing.org | Facilitates immediate data visualization and experimental adjustments. |
| Integration with Hardware | Can control external devices like lights or stimulus delivery systems. noldus.com | Allows for complex, automated experimental protocols. |
Viii. Future Directions and Interdisciplinary Research on Diprionol Acetate
Integrated Omics Approaches
Single-discipline approaches have successfully identified and synthesized diprionol acetate (B1210297), but a systems-level perspective is now required to understand its biosynthesis, regulation, and perception. Integrated omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for a holistic view of the biological processes involved. nih.govfrontiersin.org These approaches can move research beyond studying individual components to analyzing the complex interplay of genes, proteins, and metabolites that constitute the diprionol acetate system.
The complete biosynthetic and perceptual pathways for this compound remain largely uncharacterized at the molecular level. The application of omics technologies is critical to identifying the specific genes and proteins responsible for producing and detecting this pheromone.
Genomics: Sequencing the genomes of sawfly species like Neodiprion sertifer would provide the fundamental blueprint for identifying candidate genes involved in pheromone biosynthesis. This includes genes encoding for enzymes such as fatty acid synthases, desaturases, reductases, and the acetyltransferases that catalyze the final esterification step from the diprionol precursor. diva-portal.org
Transcriptomics: By comparing gene expression profiles between pheromone-producing glands and other tissues, or between different life stages, transcriptomics can pinpoint the specific genes that are actively transcribed during pheromone production. nih.gov For instance, differential gene expression analysis in the spruce bark beetle Ips typographus successfully identified candidate genes for the biosynthesis of its aggregation pheromones. nih.gov A similar approach in sawflies would rapidly narrow the list of candidate genes from the genome.
Proteomics: Proteomic analysis of the female pheromone gland and male antennae would identify the translated proteins that perform the biological functions. In the gland, this would confirm the expression of biosynthetic enzymes. In the antennae, proteomics can identify the specific olfactory receptors (ORs), odorant-binding proteins (OBPs), and sensory neuron membrane proteins (SNMPs) that bind to this compound and initiate the neural signal. Furthermore, it can identify the enzymes responsible for degrading the pheromone signal. The integration of these three omics layers provides a powerful, multi-faceted approach to deconstruct the molecular machinery of the this compound communication system. mdpi.com
Metabolomics, the large-scale study of small molecules, provides a direct functional readout of cellular physiology and is a powerful tool for mapping biochemical pathways. plos.org While the end product, this compound, is known, the intermediate steps and precursor sources are not fully elucidated. Non-targeted metabolomics can help identify the full suite of related metabolites in pheromone glands, providing a snapshot of the entire biosynthetic network. sakura.ne.jp
Research on the bark beetle Ips typographus has demonstrated the power of combining metabolomics with gene expression analysis to connect candidate genes with specific biochemical conversions in pheromone production. nih.gov A similar approach applied to pine sawflies could trace the origin of the carbon backbone of diprionol, determining whether it is synthesized de novo or derived from host-plant precursors. For example, studies on the turnip sawfly Athalia rosae used metabolomics to characterize the sequestration and modification of plant compounds for defense and communication. plos.org This methodology could be used to create a comprehensive profile of this compound biosynthesis, identifying all intermediates and potential regulatory molecules.
Genomics, Transcriptomics, and Proteomics of this compound Systems
Computational Modeling and Bioinformatics
As large-scale biological datasets become more common, computational modeling and bioinformatics are essential for interpreting the data and making predictions. nih.govmdpi.comtms.org These in-silico approaches can simulate complex biological interactions and predict the outcomes of ecological variables, guiding targeted laboratory and field experiments.
A central challenge in pheromone research is understanding the basis of molecular recognition at the olfactory receptor level. Receptor-ligand docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (the ligand, e.g., this compound) to the binding site of a target protein (the receptor). nih.govresearchgate.net This technique is instrumental in structure-based drug design and can be powerfully applied to semiochemistry. nih.gov
Before docking simulations can be performed, the three-dimensional structures of the specific olfactory receptors in male sawfly antennae that detect this compound must be determined, either through techniques like X-ray crystallography or, increasingly, through accurate protein structure prediction models like AlphaFold2. wikipedia.org Once a receptor model is available, docking simulations could be used to:
Predict the binding energy of different stereoisomers of this compound, providing a molecular-level explanation for why (2S,3S,7S) is the active isomer in many species.
Simulate the binding of known antagonists and synergists to understand how these compounds modulate the receptor's activity. diva-portal.orgnih.gov
Screen novel synthetic analogs for potential high-affinity binding, accelerating the discovery of more potent or specific lures for pest management.
Significant geographic variation exists in the response of pine sawflies to this compound and its isomers. diva-portal.orgnih.gov For example, certain isomers that are strongly antagonistic to Neodiprion sertifer males in Sweden have little effect on populations in Japan. nih.govanu.edu.auresearchgate.net This highlights the need for predictive models that can forecast the efficacy of a specific pheromone lure in a given region.
Computational models can be developed to integrate multiple variables to predict trap efficacy. These models could incorporate:
Chemical Data: The precise isomeric blend and the presence of any antagonists or synergists. diva-portal.orgnih.gov
Dispenser Properties: The release rate of the pheromone from different types of lures under various temperatures. researchgate.net
Environmental Factors: The influence of wind speed, temperature, and habitat structure on the dispersal of the pheromone plume and insect flight behavior. researchgate.net
Population Genetics: Data on the genetic diversity of olfactory receptors across different geographic populations.
By combining these factors, models could predict the number of males captured, which can be correlated with larval density and subsequent defoliation, providing a powerful tool for forest pest management and outbreak prediction. researchgate.netresearchgate.net
| Compound/Isomer Tested | Effect in Sweden | Effect in Japan | Reference |
|---|---|---|---|
| (2S,3S)-3-methyl-2-pentadecanol acetate | Not attractive | Attractive at 10-20x higher dose than pheromone | diva-portal.orgnih.gov |
| (2S,3R,7R)-diprionol acetate (in combination with pheromone) | Strongly antagonistic (total trap-catch reduction) | Little to no effect | diva-portal.orgnih.gov |
| Butyrate (B1204436) and iso-butyrate esters of diprionol | Unattractive | Not specified | diva-portal.orgnih.gov |
Receptor-Ligand Docking Simulations for this compound
Cross-Taxa Comparisons and General Principles of Semiochemistry
The study of this compound contributes to broader principles in the field of semiochemistry, the study of chemical communication. Comparing the this compound system with those of other insects reveals common evolutionary themes and diversification patterns.
A general principle within the Diprionidae sawfly family is the use of acetate or propanoate esters of long-chain (C11-C16) secondary alcohols with multiple methyl branches as sex pheromones. mdpi.com For instance, Neodiprion sertifer primarily uses the acetate ester of (2S,3S,7S)-diprionol, while the introduced pine sawfly, Diprion similis, uses the propanoate ester of a different stereoisomer, (2S,3R,7R)-diprionol. diva-portal.orgmdpi.com This demonstrates how subtle changes in the ester group or stereochemistry can create species-specific communication channels, a common mechanism for reproductive isolation in insects.
The high degree of stereoisomeric specificity is another fundamental principle. In most sawfly species, only one of many possible stereoisomers is biologically active, while others are behaviorally inert or inhibitory. diva-portal.org This precise molecular recognition is a hallmark of many insect pheromone systems.
Comparative Studies with Other Insect Pheromone Systems
The chemical communication system centered on this compound in pine sawflies (family Diprionidae) offers a fascinating model for comparison with other insect orders, revealing both unique strategies and convergent principles in pheromone evolution. All identified sex pheromones in this family are acetate or propionate (B1217596) esters of secondary alcohols known as diprionols. oup.com Diprionol itself, specifically 3,7-dimethyl-2-pentadecanol, has three chiral centers, resulting in eight possible stereoisomers, a feature that is central to its function. researchgate.net
A primary point of comparison is with the order Lepidoptera (moths and butterflies), which is the most studied group regarding pheromones. diva-portal.org In many moth species, sex pheromones are blends of multiple compounds, where the specific ratio of components is crucial for eliciting a behavioral response. diva-portal.orgnih.gov Initially, it was hypothesized that some sawfly species, like Neodiprion pinetum and N. pratti banksianae, also required a blend of two different diprionyl acetate isomers for significant male attraction. diva-portal.orgmdpi.com However, subsequent and more rigorous studies of other species, such as Diprion similis, could not confirm a synergistic effect from multiple isomers, suggesting that a single component is often sufficient. mdpi.com This highlights a potential divergence, where many sawflies may rely on a single, highly specific stereoisomer rather than a precise blend of multiple chemicals.
The specificity in the Diprionidae system is achieved through stereochemistry. Different species, or even geographically distinct populations of the same species, utilize different stereoisomers of this compound or its corresponding propionate. For example, males of the European pine sawfly, Neodiprion sertifer, are strongly attracted to (2S, 3S, 7S)-diprionyl acetate in Europe. researchgate.net The addition of even small amounts of the (2S, 3R, 7R)-isomer inhibits this attraction. researchgate.net In contrast, for Japanese populations of the same species, the (2S, 3R, 7R)-isomer appears to have little effect and may even be synergistic in small quantities. researchgate.netusda.gov This use of specific stereoisomers as attractants and antagonists is a key mechanism for reproductive isolation among closely related sawfly species that share habitats. mdpi.com
When compared to other Hymenoptera, such as bees and ants, the knowledge of sawfly pheromones is relatively extensive, though focused on pest species within the Diprionidae. researchgate.net Social insects like bees and ants employ a vast array of chemical signals from numerous glands to mediate complex social behaviors, including mate attraction, trail marking, and colony recognition. nih.gov The queen honeybee, for instance, produces a synergistic blend of at least nine compounds. nih.gov The this compound system appears simpler, primarily dedicated to mate location in a "female calling" strategy, where the female emits the volatile pheromone to attract males from a distance. researchgate.net
Unifying Concepts in Chemical Communication Across Organisms
The study of this compound exemplifies several unifying concepts in chemical communication. A central principle is that of chemical specificity , where the structure of a molecule carries precise information. In the case of this compound, information is encoded not just in the carbon backbone and functional group (the acetate ester), but critically in its three-dimensional stereochemistry. The ability of male sawflies to distinguish between eight different stereoisomers of the same molecule demonstrates the high fidelity of their chemosensory systems. researchgate.net This reliance on stereoisomerism for species recognition is a widespread phenomenon in insects. oup.com
This leads to the concept of olfactory specialists , where an insect's sensory system possesses receptor neurons tuned to detect specific, biologically significant compounds. nih.gov The male sawfly's antenna is equipped with olfactory neurons that respond strongly to the species-specific "correct" isomer of this compound, while showing little or no response to other isomers, which may act as behavioral antagonists. nih.govresearchgate.net This creates a "private" communication channel, minimizing cross-attraction between different species and ensuring reproductive efficiency.
From an information theory perspective, chemical communication can be viewed as the transmission of information through a noisy channel. biorxiv.org The pheromone (signal) is released by the female (sender) and must be detected by the male (receiver) amidst a complex background of other environmental odors (noise), including plant volatiles and pheromones from other species. The high specificity of the this compound signal, conferred by its unique stereochemistry, maximizes the signal-to-noise ratio, ensuring the message is received accurately. biorxiv.org
The evolution of these signaling systems is another unifying theme. It is believed that many chemical signals, or semiochemicals, evolved from precursor molecules that were initially metabolic byproducts or other unintentional cues. researchgate.net Over evolutionary time, these cues were refined through natural selection to become reliable signals. The this compound system, with its variations across different sawfly species (e.g., acetate vs. propionate esters, different active stereoisomers), provides a model for studying the evolutionary divergence of chemical signals and the corresponding receptors, a process likely driven by pressures for reproductive isolation. researchgate.netmdpi.com
Emerging Research Areas and Unexplored Dimensions
Novel Behavioral Contexts for this compound Activity
While this compound is firmly established as a female-produced sex attractant for males, its potential role in other behavioral contexts remains largely unexplored. Most research has focused on its utility in monitoring and managing pest populations through trapping. mdpi.commdpi.com However, chemical signals in insects are often multifunctional.
One potential area for future research is the role of these compounds in influencing female behavior, such as oviposition (egg-laying). While an oviposition-deterring pheromone has been identified in at least one North American sawfly species, studies on Neodiprion sertifer suggest that females may preferentially lay their eggs in groups with other females. oup.com This raises the question of whether this compound or its precursors could act as an aggregation signal for females, guiding them to suitable host plants already identified by others.
Furthermore, an unusual system was discovered in the pine sawfly Diprion pini. Research showed that females release the precursor alcohol, diprionol, along with a variety of acids (acetic, propionic, butyric). researchgate.net The corresponding esters, which function as the active pheromone, were also detected. researchgate.net This suggests a more complex signaling environment than previously thought. The release of the precursor alcohol could serve a different function, perhaps acting as a shorter-range cue or having a different behavioral significance altogether. The dynamics of ester formation—whether it occurs before release or in the air—is an intriguing and unanswered question. researchgate.net Investigating these less-obvious roles could reveal new layers of complexity in sawfly chemical communication and potentially open new avenues for pest management.
Interactions with Symbiotic Microorganisms in Pheromone Production or Degradation
The biosynthesis of complex molecules like diprionol is an energy-intensive process. An emerging field in chemical ecology is the role of symbiotic microorganisms (bacteria and fungi) in producing or modifying an insect's chemical signals. researchgate.net Insects often rely on symbionts for a variety of functions, including digestion, detoxification of host plant compounds, and protection from pathogens. researchgate.net There is growing evidence that microbes can also be involved in pheromone production.
To date, there has been little to no direct research investigating the role of symbiotic microbes in the production of this compound in pine sawflies. This represents a significant and promising area for future investigation. It is plausible that gut microbes or microorganisms residing in specialized glands could synthesize the diprionol precursor or perform the final esterification step to create the active acetate pheromone. Analysis of the microbiome of sawfly females, particularly in the tissues responsible for pheromone production, could provide clues. As no single pheromone gland has been identified in diprionid sawflies, whole-body extracts are typically used for analysis, which makes pinpointing the production site challenging. mdpi.com
Conversely, microorganisms on the insect's cuticle or in the environment could be involved in the degradation of the pheromone signal. The breakdown of the acetate ester would deactivate the signal, which is important for ensuring that the chemical message is only present when the female is actively "calling." Understanding the role of microbes in both the synthesis and degradation of this compound would provide a more complete picture of the pheromone's life cycle and its ecological function.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing enantiomerically pure Diprionol acetate?
- Methodological Answer : Enantioselective synthesis requires chiral starting materials (e.g., (-)-isopulegol) and stereochemical control at critical steps. For example, and describe a 12-step synthesis using methyl magnesium bromide to achieve high stereoselectivity at C-3 via nucleophilic addition under cryogenic conditions (-100°C). Key strategies include:
- Stereoselective protection : Using tert-butyldimethylsilyl (TBS) groups to shield primary alcohols during intermediate steps .
- Bayer-Villiger oxidation : To introduce ketone functionality while preserving stereochemistry .
- Chromatographic purification : Chiral HPLC or GC to verify enantiomeric purity (>95%) .
Q. Why is stereochemistry critical in this compound research, and how is it validated experimentally?
- Methodological Answer : Only specific stereoisomers (e.g., 2S,3R,7S) exhibit pheromonal activity in pine sawflies. Validation methods include:
- Electroantennography (EAG) : Testing antennal responses to stereoisomers (e.g., (2S,3R)-isomers show 2–3× higher activity than 2R counterparts) .
- Chiral derivatization : Using Mosher esters or cyclodextrin-based GC columns to resolve enantiomers .
- NMR spectroscopy : Analyzing coupling constants (e.g., ) to confirm spatial arrangements .
Q. What analytical techniques are used to quantify this compound in biological samples?
- Methodological Answer :
- Gas chromatography-mass spectrometry (GC-MS) : With DB-5 or chiral columns (e.g., Cyclosil-B) for separation; detection limits of ~0.1 ng/μL .
- Solid-phase microextraction (SPME) : For non-destructive sampling of pheromone-laden air in field studies .
- Dose-response calibration : Using synthetic standards to correlate EAG signals with concentration gradients (1–100 μg doses) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound while maintaining stereochemical fidelity?
- Methodological Answer :
- Solvent optimization : Tetrahydrofuran (THF) enhances nucleophilic addition rates by stabilizing Grignard intermediates, improving yields from 65% to 85% .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of alkynes to cis-alkenes without epimerization .
- In situ monitoring : FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. What experimental approaches resolve contradictions in pheromone activity data across this compound stereoisomers?
- Methodological Answer : Discrepancies between lab assays (e.g., EAG) and field efficacy require:
- Behavioral bioassays : Wind-tunnel tests to measure male sawfly orientation toward specific isomers .
- Isomer blending : Testing binary/ternary mixtures (e.g., 2S,3R + 2S,3S) to identify synergistic effects .
- Statistical modeling : Multivariate analysis (PCA or ANCOVA) to correlate structural features (e.g., branching, ester chain length) with bioactivity .
Q. How do environmental factors influence the stability and release kinetics of this compound in pest management applications?
- Methodological Answer :
- Microencapsulation : Polylactic acid (PLA) nanoparticles to protect against UV degradation; release rates measured via LC-MS over 14 days .
- Field weathering tests : Comparing pheromone emission from dispensers (rubber septa vs. biodegradable matrices) under varying humidity/temperature .
- Computational modeling : Molecular dynamics simulations to predict volatility and adsorption on plant surfaces .
Q. What strategies address challenges in isolating this compound from complex biological matrices (e.g., sawfly glands)?
- Methodological Answer :
- Supercritical fluid extraction (SFE) : CO₂-modified extraction to isolate non-polar esters with >90% recovery .
- Two-dimensional GC (GC×GC) : Enhanced resolution for trace isomers in glandular extracts .
- Enzymatic hydrolysis : Lipase-mediated cleavage of ester bonds to confirm precursor identities (e.g., diprionol vs. 3-methylpentadecan-2-ol) .
Methodological Tables
Table 1 : Comparative Bioactivity of this compound Stereoisomers (EAG Response)
Table 2 : Optimization of Key Synthetic Steps
| Step | Reagent/Condition | Yield Improvement | Stereoselectivity |
|---|---|---|---|
| C-3 Methylation | MeMgBr in THF (-100°C) | 78% → 92% | 95% de |
| Hydrogenation | Pd/C (H₂, 40 psi) | 65% → 88% | No epimerization |
| Esterification | Ac₂O, DMAP (0°C) | 70% → 85% | N/A |
| Adapted from enantioselective synthesis protocols . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
